3-Amino-4,6-difluoro-1H-indazole
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4,6-difluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQUCAPVCIQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700188 | |
| Record name | 4,6-Difluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-24-0 | |
| Record name | 4,6-Difluoro-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Amino-4,6-difluoro-1H-indazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Amino-4,6-difluoro-1H-indazole, a fluorinated heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide leverages data from closely related analogs to present a predictive but thorough profile.
Core Chemical Properties
This compound belongs to the indazole class of bicyclic heterocyclic aromatic organic compounds. The presence of fluorine atoms and an amino group at specific positions significantly influences its electronic properties, reactivity, and potential as a scaffold in medicinal chemistry.
| Property | Value (for 3-Amino-6-fluoro-1H-indazole) |
| Molecular Formula | C₇H₅F₂N₃ |
| Molecular Weight | 169.13 g/mol |
| Boiling Point | 379.3±22.0 °C at 760 mmHg |
| Density | 1.5±0.1 g/cm³ |
| Flash Point | 183.2±22.3 °C |
| LogP | 1.26 |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C |
| Index of Refraction | 1.737 |
Detailed spectral data for this compound is not explicitly published. The following tables present predicted and comparative spectral characteristics based on analyses of similar indazole structures.[1][2][3]
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.0 | br s | NH (indazole) |
| ~7.0-7.5 | m | Aromatic CH |
| ~5.0 | br s | NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 (d, JCF) | C-F |
| ~140-150 | C-NH₂ |
| ~110-135 | Aromatic C |
| ~90-100 (d, JCF) | Aromatic C-F |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine and indazole) |
| 1640-1600 | N-H bending |
| 1600-1450 | Aromatic C=C stretching |
| 1200-1000 | C-F stretching |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Assignment |
| 169 | [M]⁺ |
| 142 | [M - HCN]⁺ |
Synthesis and Reactivity
The synthesis of 3-aminoindazoles commonly proceeds through the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[3][4]
This protocol is adapted from the synthesis of analogous 3-aminoindazoles.[4] The proposed starting material is 2,4,6-trifluorobenzonitrile.
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Hydrazine hydrate (80% in water)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,4,6-trifluorobenzonitrile (1 equivalent) in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (2-3 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
The 3-amino-1H-indazole core is a versatile scaffold for further chemical modifications. The amino group can undergo acylation, alkylation, and other standard amine reactions. The indazole nitrogen atoms can also be alkylated or arylated, although regioselectivity can be an issue. The fluorine atoms on the benzene ring can potentially be displaced via nucleophilic aromatic substitution under specific conditions.
Synthesis Workflow for this compound
Caption: Proposed synthesis route for this compound.
Biological Activity and Signaling Pathways
Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[4][5] Specifically, 3-aminoindazole derivatives have been investigated as potent inhibitors of various protein kinases.[6]
Derivatives of 3-aminoindazole have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][7] While the specific targets of this compound have not been reported, related compounds are known to inhibit kinases such as Fibroblast Growth Factor Receptors (FGFRs).[5] Inhibition of such kinases can disrupt downstream signaling cascades that promote tumor growth.
Based on the known activity of similar indazole compounds, a plausible mechanism of action involves the inhibition of a receptor tyrosine kinase (RTK), leading to the induction of apoptosis. The following diagram illustrates this hypothetical signaling pathway.
Hypothetical Signaling Pathway for Indazole Derivatives
Caption: A potential mechanism of action for this compound.
This guide provides a foundational understanding of this compound based on current scientific literature and knowledge of related compounds. Further experimental validation is necessary to confirm the precise chemical properties and biological activities of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3-Amino-4,6-difluoro-1H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Due to its specific substitution pattern, the synthesis of this molecule requires careful consideration of starting materials and reaction conditions. This document outlines the most plausible synthetic routes based on established chemical principles and published procedures for analogous compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in a laboratory setting.
Introduction
The indazole core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-HIV activities.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The specific regioisomer, this compound, is therefore a valuable building block for the synthesis of novel drug candidates. This guide focuses on the practical synthesis of this target molecule.
Proposed Synthetic Pathways
The most direct and commonly employed method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-halobenzonitrile with hydrazine.[3][4] Therefore, the key to synthesizing this compound lies in the preparation of a suitable 2-halo-4,6-difluorobenzonitrile precursor.
A logical and efficient synthetic strategy is a two-step process commencing from commercially available 2,4,6-trifluorobenzonitrile. This pathway involves an initial nucleophilic aromatic substitution (SNAr) to introduce an amino group, followed by a diazotization and Sandmeyer-type reaction to install a halogen at the 2-position, and finally, a cyclization with hydrazine. An alternative, more direct route involves the direct cyclization of a 2-halobenzonitrile with hydrazine.
Pathway 1: From 2,4,6-Trifluorobenzonitrile via a 2-Amino Intermediate
This pathway offers a controlled introduction of the required functionalities.
Caption: Proposed synthesis of this compound from 2,4,6-Trifluorobenzonitrile.
Experimental Protocols:
Step 1: Synthesis of 2-Amino-4,6-difluorobenzonitrile
This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom at the 2-position, which is activated by the electron-withdrawing nitrile group.
-
Reagents and Materials:
-
2,4,6-Trifluorobenzonitrile
-
Aqueous Ammonia (e.g., 28-30%)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trifluorobenzonitrile in ethanol.
-
Add an excess of aqueous ammonia to the solution.
-
Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 2-Halo-4,6-difluorobenzonitrile (via Sandmeyer Reaction)
This step involves the conversion of the amino group to a diazonium salt, which is then substituted by a halogen.
-
Reagents and Materials:
-
2-Amino-4,6-difluorobenzonitrile
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)
-
Ice bath
-
Beaker
-
Stirring rod
-
-
Procedure:
-
Prepare a solution of 2-Amino-4,6-difluorobenzonitrile in the corresponding hydrohalic acid (e.g., HCl for the chloro-derivative).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of the copper(I) halide in the corresponding concentrated hydrohalic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 3: Synthesis of this compound
The final step is the cyclization of the 2-halobenzonitrile with hydrazine.
-
Reagents and Materials:
-
2-Halo-4,6-difluorobenzonitrile
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
A high-boiling point solvent (e.g., ethylene glycol, n-butanol, or pyridine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2-halo-4,6-difluorobenzonitrile in the chosen solvent.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
-
Pathway 2: Direct Cyclization from a Dihalobenzonitrile
An alternative and potentially more atom-economical route involves the direct reaction of a dihalobenzonitrile with hydrazine. The regioselectivity of the cyclization would be a critical factor in this approach.
Caption: Direct synthesis of this compound from a dihalobenzonitrile.
This approach is analogous to the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.[5][6] The starting material could potentially be 2,3-difluoro-5-bromobenzonitrile or a similar dihalo-difluorobenzonitrile. The reaction would proceed via nucleophilic substitution of one of the halogens by hydrazine, followed by intramolecular cyclization. The choice of solvent and reaction temperature would be crucial to control the regioselectivity and yield.
Quantitative Data
| Step | Precursor | Product | Typical Yield (%) | Notes |
| 1. Amination | 2,4,6-Trifluorobenzonitrile | 2-Amino-4,6-difluorobenzonitrile | 70-90 | Yields for SNAr reactions on activated aryl fluorides are generally high. |
| 2. Sandmeyer Reaction | 2-Amino-4,6-difluorobenzonitrile | 2-Halo-4,6-difluorobenzonitrile | 50-70 | Yields can be variable depending on the stability of the diazonium salt and the specific halogen being introduced. |
| 3. Indazole Formation (from 2-halobenzonitrile) | 2-Halo-4,6-difluorobenzonitrile | This compound | 60-85 | This cyclization is generally efficient. For example, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile proceeds with high yield.[7] |
| Direct Cyclization (Pathway 2) | 2,X-Dihalo-4,6-difluorobenzonitrile | This compound | 40-60 | This route is more direct but may suffer from lower yields and the formation of regioisomers, requiring more extensive purification. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine reports an overall yield of 38-45%.[5][6] |
Characterization and Spectroscopic Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons and the protons of the amino and indazole NH groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For comparison, in related 1H-indazole-3-amine derivatives, the aromatic protons typically appear in the range of δ 6-8 ppm, and the NH protons can appear as broad signals at δ 10-13 ppm.[7]
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the bicyclic system and will be influenced by the fluorine and amino substituents.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 6.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₇H₅F₂N₃ should be observed. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino and indazole groups (around 3200-3400 cm⁻¹), C=N stretching, and C-F stretching should be present.
Conclusion
The synthesis of this compound is achievable through multi-step synthetic sequences starting from readily available fluorinated benzonitriles. The presented pathways, based on well-established organic reactions, provide a robust framework for researchers to produce this valuable building block. Careful optimization of reaction conditions and thorough characterization of intermediates and the final product are essential for successful synthesis. This guide serves as a foundational resource for the laboratory-scale preparation of this compound, enabling further exploration of its potential in the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1,2,4]triazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-4,6-difluoro-1H-indazole molecular structure
An In-Depth Technical Guide on the Molecular Structure of 3-Amino-4,6-difluoro-1H-indazole
This technical guide provides a comprehensive overview of the predicted molecular structure, physicochemical properties, and a proposed synthetic route for this compound, a molecule of interest for researchers, scientists, and drug development professionals. The unique substitution pattern of this indazole derivative, featuring an amino group and two fluorine atoms, suggests potential for novel biological activities.
Predicted Physicochemical Properties
The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The properties of this compound are predicted as follows:
| Property | Predicted Value |
| Molecular Formula | C₇H₅F₂N₃ |
| Molecular Weight | 169.14 g/mol |
| Appearance | Predicted to be a crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Proposed Synthesis
A plausible synthetic route for this compound is based on the well-established reaction of ortho-fluorobenzonitriles with hydrazine.[1] This method is a common and effective way to construct the 3-aminoindazole scaffold.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,5-Trifluorobenzonitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4,5-trifluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of related compounds, such as 4,6-difluoro-3-methyl-1H-indazole.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR (400 MHz, DMSO-d₆) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N1-H |
| ~7.0-7.2 | m | 1H | Aromatic H |
| ~6.7-6.9 | m | 1H | Aromatic H |
| ~5.5 | br s | 2H | NH₂ |
Table 3: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 (dd) | C4/C6 (C-F) |
| ~140 | C7a |
| ~135 | C3 |
| ~120 | C3a |
| ~100-110 (m) | C5, C7 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (NH and NH₂) |
| 1640-1600 | Medium | N-H bending |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1300-1100 | Strong | C-F stretching |
Potential Biological Activity and Applications
Indazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[3][4] The introduction of fluorine atoms can enhance these properties.
Fluorinated 3-aminoindazoles, in particular, have been investigated as potential therapeutic agents. For instance, they have been explored as inhibitors of various kinases, which are crucial targets in cancer therapy.[5] The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites.[4]
Based on the existing literature for analogous compounds, this compound could be a valuable scaffold for the development of novel inhibitors of protein kinases or other enzymes implicated in disease. Further research is warranted to synthesize this compound and evaluate its biological activity in relevant assays.
Conclusion
While direct experimental data on this compound is currently lacking, this technical guide provides a foundational understanding of its predicted properties and a clear path forward for its synthesis and characterization. The unique combination of an amino group and a difluoro substitution pattern on the indazole core makes it a compelling target for further investigation in the field of medicinal chemistry and drug discovery. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the potential of this and related molecules.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to 3-Amino-4,6-difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1197193-24-0
Abstract
3-Amino-4,6-difluoro-1H-indazole is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The strategic placement of two fluorine atoms on the benzene ring, coupled with the reactive 3-amino group, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established methodologies for related compounds, and its potential applications, particularly in the development of kinase inhibitors. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from well-documented procedures for analogous structures to provide a robust framework for its synthesis and characterization.
Chemical Properties and Data Presentation
This compound is a solid, white powder at room temperature.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1197193-24-0 | [2][3] |
| Molecular Formula | C₇H₅F₂N₃ | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% - 98% (commercial sources) | [2][3] |
| InChI Key | LURQUCAPVCIQML-UHFFFAOYSA-N | [3] |
Synthetic Methodology
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a common and effective method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[4][5][6] Based on this established chemistry, a plausible and detailed experimental protocol is proposed below.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed via the reaction of 2,4,6-trifluorobenzonitrile with hydrazine hydrate.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or another suitable high-boiling point solvent like n-butanol)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trifluorobenzonitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (typically 3-5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
While specific spectral data for this compound is not available in the searched literature, related compounds such as 3-phenyl-6-(trifluoromethyl)-1H-indazole have been characterized by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.[7]
Potential Applications in Drug Discovery: Kinase Inhibition
The 3-aminoindazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[8] This is because the 3-amino group can act as a hydrogen bond donor, effectively interacting with the hinge region of the ATP-binding site of many kinases.[9][10]
Role as a Hinge-Binding Moiety
Numerous successful kinase inhibitors incorporate the 3-aminoindazole moiety to anchor the molecule within the kinase active site.[1][11][12] The fluorine atoms at the 4 and 6 positions of this compound can further enhance its utility by:
-
Modulating pKa: Influencing the acidity of the indazole N-H and the basicity of the 3-amino group, which can fine-tune the hydrogen bonding interactions.
-
Improving Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation.
-
Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone.
Potential Kinase Targets
Derivatives of 3-aminoindazole have shown potent inhibitory activity against a wide range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR.[1]
-
FLT3, PDGFRα, and Kit.[9]
-
Pim kinases.[14]
-
BCR-ABL.[11]
The specific substitution pattern of this compound makes it an attractive starting point for the development of novel inhibitors against these and other clinically relevant kinases.
Logical Workflow for Kinase Inhibitor Development
The development of a kinase inhibitor starting from this compound would typically follow the workflow outlined below.
Caption: A typical workflow for developing kinase inhibitors.
Conclusion
This compound is a promising, yet underexplored, building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its unique substitution pattern offers potential advantages in terms of binding affinity, selectivity, and metabolic stability. While detailed experimental and biological data for this specific compound are scarce, this technical guide provides a solid foundation for its synthesis and application based on well-established chemical principles and the known utility of the 3-aminoindazole scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
References
- 1. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 1197193-24-0 | 4,6-Difluoro-1H-indazol-3-ylamine - Synblock [synblock.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals
Introduction
The 3-amino-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile role as a hinge-binding template for kinase inhibitors and its presence in a variety of biologically active compounds.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and biological significance of 3-amino-1H-indazole derivatives, with a focus on their application in drug discovery and development. While specific data on 3-Amino-4,6-difluoro-1H-indazole is not extensively available in the public domain, this whitepaper will explore the broader class of 3-amino-1H-indazoles, leveraging available literature on related analogs to provide a comprehensive understanding of this important chemical series.
Synthetic Strategies for 3-Amino-1H-Indazole Derivatives
The construction of the 3-amino-1H-indazole core is a critical step in the development of novel therapeutics. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
General Synthesis from 2-Halobenzonitriles
A prevalent and efficient method for the synthesis of 3-amino-1H-indazoles involves the reaction of a substituted 2-halobenzonitrile with hydrazine. This approach is widely utilized due to its reliability and the commercial availability of a diverse range of starting materials.
A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[3] Another common method is the copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters and N′-arylbenzohydrazides, which proceeds through a cascade coupling-(deacylation-)condensation process to provide substituted 3-aminoindazoles.[3]
A practical synthesis for a key intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, used in the production of the HIV-1 capsid inhibitor Lenacapavir, starts from the inexpensive 2,6-dichlorobenzonitrile.[4] This process involves a regioselective bromination followed by heterocycle formation with hydrazine.[4]
The synthesis of 5-bromo-1H-indazol-3-amine is achieved by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2] This intermediate can then undergo Suzuki coupling with various substituted boronic acid esters to generate further derivatives.[2]
The following diagram illustrates a generalized workflow for the synthesis of 3-amino-1H-indazole derivatives.
Experimental Protocols
General Procedure for the Synthesis of 3-Amino-1H-Indazoles from 2-Halobenzonitriles
This protocol is a generalized representation based on common synthetic methods.[2][4]
Materials:
-
Substituted 2-halobenzonitrile (e.g., 2-fluorobenzonitrile derivative)
-
Hydrazine hydrate (80%)
-
Solvent (e.g., ethanol, 1,4-dioxane/water)
-
Base (e.g., Cs2CO3, if required for subsequent reactions)
Procedure:
-
Dissolve the substituted 2-halobenzonitrile in a suitable solvent.
-
Add hydrazine hydrate to the reaction mixture.
-
The reaction mixture is then heated under reflux for a specified period (e.g., 20 minutes to several hours) and monitored by TLC or LC-MS.[2]
-
Upon completion, the reaction is cooled to room temperature.
-
The product is isolated by filtration or extraction.
-
The crude product may be purified by recrystallization or column chromatography to yield the desired 3-amino-1H-indazole derivative.
Biological Activity and Applications
3-Amino-1H-indazole derivatives have demonstrated a wide range of biological activities, most notably as inhibitors of protein kinases, which are crucial targets in oncology.[1][5]
Kinase Inhibition
The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, enabling potent interactions with the ATP-binding site of various kinases.[2] For instance, Linifanib (ABT-869), a potent tyrosine kinase receptor inhibitor, features this core structure.[2][5]
The discovery of ABT-869, an orally active multitargeted receptor tyrosine kinase inhibitor, was guided by a structure-based design approach that identified 3-aminoindazole as an efficient hinge-binding template.[1][5] This compound and its analogs have shown potent inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[1][5]
The following table summarizes the inhibitory activities of some 3-amino-1H-indazole derivatives against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [2][6] |
| HEK-293 (Normal Cell) | 33.2 | [2][6] | |
| Compound 2a | KG1 (Acute Myeloid Leukemia) | 0.0253 | [6] |
| SNU16 (Stomach Cancer) | 0.0774 | [6] |
Signaling Pathways
Derivatives of 3-amino-1H-indazole have been shown to induce apoptosis and affect the cell cycle in cancer cells. For example, compound 6o was found to potentially inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner.[2][6]
The diagram below illustrates the proposed mechanism of action for compound 6o, leading to apoptosis.
Conclusion
The 3-amino-1H-indazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make it a versatile platform for medicinal chemists. Further exploration of this chemical space, including the synthesis and evaluation of novel analogs such as this compound, is warranted to unlock the full therapeutic potential of this important class of compounds. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for next-generation medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Amino-4,6-difluoro-1H-indazole and Its Derivatives
Abstract
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3][4] Among its variants, the 3-amino-1H-indazole moiety has emerged as a critical "hinge-binding" fragment, pivotal for the design of potent protein kinase inhibitors.[5][6][7][8] This technical guide focuses on the 3-Amino-4,6-difluoro-1H-indazole core, a specific scaffold designed to enhance biological activity and pharmacokinetic properties through the strategic placement of fluorine atoms. This document provides a comprehensive overview of its synthesis, chemical properties, and extensive biological activities, with a particular emphasis on its role as a kinase inhibitor in oncology. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Indazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][4][9] Its status as a "privileged scaffold" is cemented by its incorporation into several clinically successful drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, the PARP inhibitor Niraparib, and the ALK inhibitor Entrectinib.[2][3][5][10] These drugs underscore the versatility of the indazole core in targeting key biomolecules involved in disease pathogenesis.[11][12]
The 3-amino-1H-indazole structure is particularly noteworthy for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[8] This interaction is a common feature in many potent and selective kinase inhibitors. The introduction of fluorine atoms onto the benzene ring of the indazole core is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The 4,6-difluoro substitution pattern is of particular interest for its potential to enhance potency and selectivity. This guide will explore the synthesis, derivatization, and biological evaluation of this promising chemical scaffold.
Synthesis and Chemical Properties
The synthesis of 3-amino-1H-indazole derivatives typically begins with appropriately substituted benzonitriles. The core scaffold, this compound, can be synthesized from 2,3,5-trifluorobenzonitrile through a nucleophilic aromatic substitution reaction with hydrazine, followed by cyclization.
Further derivatization is commonly achieved through standard cross-coupling reactions. For instance, Suzuki-Miyaura coupling at a halogenated position (e.g., a bromo- substituted indazole) allows for the introduction of various aryl or heteroaryl groups.[8] Amidation or acylation of the 3-amino group provides another avenue for structural modification and optimization of biological activity.[5][8]
Caption: Generalized workflow for the synthesis and derivatization of 3-amino-indazole scaffolds.
Spectroscopic Characterization: The structure of fluorinated indazoles can be unequivocally confirmed using various spectroscopic techniques. NMR spectroscopy is particularly informative; the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the positions of the fluorine and other substituents on the indazole ring.[13][14] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[5]
Biological Activity and Mechanism of Action
Derivatives of the 3-amino-1H-indazole scaffold are most renowned for their activity as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.
Primary Kinase Targets
-
VEGFR/PDGFR: Many 3-aminoindazole derivatives potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis.[1][7] The compound ABT-869 (Linifanib) is a prominent example that incorporates a 3-aminoindazole hinge-binding motif.[7][8]
-
FGFR: Fibroblast Growth Factor Receptors (FGFRs) are another important class of receptor tyrosine kinases targeted by this scaffold. Specific derivatives have shown low nanomolar inhibitory activity against FGFR1 and FGFR2.[3][12]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain 3-amino-1H-indazole derivatives have been shown to act as PI3K/AKT/mTOR inhibitors, leading to antiproliferative effects.[15]
-
Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). The 3-aminoindazole scaffold has been successfully employed to develop potent inhibitors of both wild-type and mutant Bcr-Abl, including the notoriously resistant T315I "gatekeeper" mutant.[3][16]
-
ALK: Anaplastic Lymphoma Kinase (ALK) is a target in certain types of lymphoma and lung cancer. Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core.[3]
-
ERK1/2: The extracellular signal-regulated kinases ERK1/2 are key components of the MAPK signaling pathway. Indazole derivatives have been developed that show potent enzymatic and cellular activity against ERK1/2.[1][3]
Quantitative Biological Data
The following tables summarize the in vitro activity of various 3-amino-1H-indazole derivatives against key kinase targets and cancer cell lines, illustrating the therapeutic potential of the scaffold.
Table 1: Kinase Inhibitory Activity of Selected 3-Amino-1H-Indazole Derivatives
| Compound ID | Target Kinase(s) | IC₅₀ / K_d | Reference |
| 116-118 | ERK1/2 | 9.3 - 25.8 nM (enzymatic) | [1][3] |
| 131 | VEGFR | 37 nM | [1] |
| 106 | FGFR1, FGFR2, FGFR3 | 2.0 µM, 0.8 µM, 4.5 µM | [1][3] |
| 27a | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | [12] |
| 89 | Bcr-Abl (WT), Bcr-Abl (T315I) | 0.014 µM, 0.45 µM | [3] |
| 97 | c-Kit, PDGFRβ, FLT3 | 68.5 nM, 140 nM, 375 nM (K_d) | [3] |
| 127 (Entrectinib) | ALK | 12 nM | [3] |
| AKE-72 (5) | Bcr-Abl (WT), Bcr-Abl (T315I) | < 0.5 nM, 9 nM | [16] |
Table 2: Anti-proliferative Activity of Selected 3-Amino-1H-Indazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference | | :--- | :--- | :--- | :--- | | 116-118 | HT-29 | Colorectal | 0.9 - 6.1 µM |[1][3] | | W24 | HT-29, MCF-7, A-549, HepG2 | Various | 0.43 - 3.88 µM |[15] | | 6o | K562 | Leukemia | 5.15 µM |[5][8] | | 2f | 4T1 | Breast Cancer | 0.23 - 1.15 µM |[17] | | 1c | NCI-60 Panel | Various | 0.041 - 33.6 µM |[18] | | 27a | KG1, SNU16 | Leukemia, Gastric | 25.3 nM, 77.4 nM |[12] | | AKE-72 (5) | K-562 | Leukemia | < 10 nM (GI₅₀) |[16] |
Signaling Pathways and Cellular Effects
Inhibition of target kinases by 3-amino-indazole derivatives disrupts downstream signaling cascades, leading to various anti-cancer effects at the cellular level.
-
Inhibition of Proliferation and Cell Cycle Arrest: By blocking pro-survival signals, these compounds inhibit cell proliferation. Many derivatives cause cell cycle arrest, often at the G2/M or G0/G1 phase.[5][15][18]
-
Induction of Apoptosis: Disruption of kinase signaling frequently leads to programmed cell death (apoptosis). This is often confirmed by observing the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][15][17]
-
Inhibition of Migration and Invasion: Targeting pathways like VEGFR can inhibit tumor cell migration and invasion, crucial steps in metastasis.[2][15]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 3-amino-indazole derivatives.
Caption: Inhibition of the VEGFR signaling pathway by 3-amino-indazole derivatives.
Experimental Protocols
This section provides representative methodologies for the synthesis and biological evaluation of this compound derivatives.
General Protocol for Synthesis of 3-Amino-1H-indazoles
This protocol is a generalized procedure based on common methods for synthesizing 3-aminoindazoles from 2-halobenzonitriles.[8][19]
-
Reaction Setup: To a sealable reaction vessel, add the starting 2-halobenzonitrile (e.g., 5-bromo-2,3-difluorobenzonitrile) (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as n-butanol or 1,4-dioxane. Add hydrazine hydrate (80% solution, ~10 eq).
-
Reaction: Seal the vessel and heat the mixture to reflux (typically 100-120 °C) for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-amino-1H-indazole derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol for Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.[5][8]
-
Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: A typical workflow for the discovery and evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly promising core for the development of novel therapeutics, particularly in the field of oncology. Its proven ability to act as a hinge-binding motif for a wide range of protein kinases, combined with the advantageous physicochemical properties imparted by difluoro-substitution, makes it a valuable platform for drug discovery. The extensive data on related 3-amino-indazole derivatives demonstrate potent inhibition of key cancer-related targets and significant anti-proliferative activity in various cancer cell lines.
Future research should focus on synthesizing and screening a diverse library of derivatives based on the this compound core to fully explore its structure-activity relationship (SAR). Investigations into their pharmacokinetic profiles (ADME) and in vivo efficacy in preclinical animal models will be crucial steps toward translating the in vitro potential of these compounds into clinical candidates.[7][15][20] Furthermore, exploring their utility against other diseases where kinase dysregulation is implicated could open new therapeutic avenues for this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indazole synthesis [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
Biological Activity of 3-Amino-1H-indazole Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
The 1H-indazole-3-amine core structure is a recognized "hinge-binding fragment," crucial for the activity of several kinase inhibitors.[3] Fluorine substitution on the indazole ring has been shown to enhance the biological activity of these derivatives. This guide details the anti-proliferative activities, underlying mechanisms of action, and relevant experimental protocols for representative fluoro-substituted 3-amino-1H-indazole compounds, providing a valuable resource for researchers in oncology and medicinal chemistry.
Anti-Proliferative Activity of Fluoro-Substituted 3-Amino-1H-indazole Derivatives
The introduction of fluorine at the 6-position of the 1H-indazole ring in certain derivatives has demonstrated improved enzymatic and cellular potency, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR1 and FGFR2).[4] The following table summarizes the inhibitory concentrations (IC50) of a representative 6-fluoro-1H-indazol-3-amine derivative against various cancer cell lines.
| Compound | Target/Cell Line | IC50 (nM) |
| 6-fluoro-1H-indazol-3-amine derivative (27a) | FGFR1 (enzymatic assay) | < 4.1 |
| FGFR2 (enzymatic assay) | 2.0 | |
| KG1 (cell-based assay) | 25.3 | |
| SNU16 (cell-based assay) | 77.4 | |
| Table 1: In vitro activity of a representative 6-fluoro-1H-indazol-3-amine derivative. Data sourced from Cui et al.[4] |
Furthermore, a broader series of 1H-indazole-3-amine derivatives have been evaluated for their anti-proliferative effects against a panel of human cancer cell lines. While not all compounds in this series were fluorinated, the data provides a valuable baseline for the anti-cancer potential of this scaffold.
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) |
| Derivative 6o | >50 | 5.15 | >50 | >50 |
| 5-Fluorouracil (Control) | 18.32 | 25.61 | 15.47 | 21.83 |
| Table 2: Anti-proliferative activity of a 1H-indazole-3-amine derivative (6o) and a standard chemotherapeutic agent. Data is presented as the mean of three independent experiments.[3][5] |
Mechanism of Action
The anti-cancer activity of 3-amino-1H-indazole derivatives is often attributed to the induction of apoptosis and cell cycle arrest.[3][5] Studies on representative compounds from this class have elucidated their impact on key signaling pathways.
Induction of Apoptosis
Treatment of cancer cells with 1H-indazole-3-amine derivatives has been shown to induce apoptosis. This is often mediated through the modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death. A decrease in the anti-apoptotic protein Bcl-2 and a concomitant increase in the pro-apoptotic protein Bax are characteristic findings.
Cell Cycle Arrest
These compounds can also cause cell cycle arrest, typically at the G0/G1 phase.[3] This prevents cancer cells from progressing through the cell cycle and proliferating.
Inhibition of the p53/MDM2 Pathway
Some 1H-indazole-3-amine derivatives have been found to exert their anti-tumor effects by potentially inhibiting the p53/MDM2 pathway.[3][6][7] The p53 protein is a critical tumor suppressor, and its interaction with MDM2 leads to its degradation. By disrupting this interaction, these compounds can stabilize p53, leading to the activation of downstream pathways that control apoptosis and cell cycle arrest.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The p53/MDM2 signaling pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of 3-amino-1H-indazole derivatives.
Cell Proliferation (MTT) Assay[3][5]
-
Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis[3]
-
Cell Treatment: K562 cells are treated with the test compound at various concentrations for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)[5]
-
Cell Treatment: K562 cells are treated with the test compound for a specified period (e.g., 24 hours).
-
Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting[5]
-
Protein Extraction: Cells are treated with the test compound, harvested, and lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, MDM2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Synthesis of 3-Amino-1H-indazole Derivatives
The synthesis of 3-amino-1H-indazole derivatives often starts from ortho-fluorobenzonitriles.[8] A general synthetic route involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine hydrate. For instance, the synthesis of a 4-morpholino-substituted 3-amino-1H-indazole was achieved by first aminating 2,6-difluorobenzonitrile with morpholine, followed by cyclization with hydrazine hydrate.[9] Further modifications can be introduced at various positions of the indazole ring to explore structure-activity relationships.[3]
Conclusion
Fluoro-substituted 3-amino-1H-indazole derivatives represent a promising class of compounds with significant anti-cancer potential. Their ability to inhibit key kinases and modulate critical signaling pathways, such as the p53/MDM2 pathway, underscores their therapeutic value. The data and protocols presented in this guide offer a solid foundation for further research and development of novel, potent, and selective anti-cancer agents based on this privileged scaffold. Further investigation into the specific biological activities of 3-Amino-4,6-difluoro-1H-indazole is warranted to fully elucidate its therapeutic potential.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4,6-difluoro-1H-indazole, with a specific focus on its solubility and stability. As a fluorinated heterocyclic compound, this molecule holds significant interest for medicinal chemistry and drug development due to the often-favorable effects of fluorine substitution on metabolic stability and binding affinity.[1][2] This document outlines the predicted solubility and stability characteristics based on its chemical structure and provides detailed experimental protocols for their empirical determination. Standardized methodologies for solubility screening and forced degradation studies are presented to guide researchers in generating robust and reliable data essential for advancing drug discovery and development programs.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The introduction of fluorine atoms can significantly modulate a molecule's properties, including lipophilicity, metabolic stability, and pKa, making fluorinated indazoles attractive for drug design.[1][2] this compound combines the key pharmacophoric features of an amino-indazole with dual fluorine substitution.
Currently, specific quantitative data on the solubility and stability of this compound is not extensively reported in public literature. Therefore, this guide serves two primary purposes: first, to provide a theoretical assessment of its likely solubility and stability profile based on first principles of physical organic chemistry; and second, to offer detailed, actionable experimental protocols for researchers to determine these critical parameters in a laboratory setting. The following sections detail the methodologies required to characterize this compound for applications in drug discovery and development.
Chemical Structure and Predicted Physicochemical Properties
-
IUPAC Name: 4,6-difluoro-1H-indazol-3-amine
-
Molecular Formula: C₇H₅F₂N₃
-
Molecular Weight: 169.14 g/mol
-
Structure:
(Note: Image is a placeholder representation)
The key structural features influencing solubility and stability are:
-
1H-indazole Core: A bicyclic aromatic system containing a pyrazole ring fused to a benzene ring. The N-H proton is weakly acidic, and the pyrazole nitrogen atoms can act as hydrogen bond acceptors. The 1H-tautomer is generally the most thermodynamically stable form.[3][5]
-
3-Amino Group: A basic functional group that can be protonated at low pH, significantly increasing aqueous solubility. It is also a primary site for potential oxidative degradation.
-
Difluoro Substitution: The two fluorine atoms on the benzene ring are strong electron-withdrawing groups. This substitution increases the molecule's lipophilicity and can enhance its metabolic stability by blocking potential sites of oxidation.[1][2]
Solubility Profile: Prediction and Experimental Determination
Solubility is a critical determinant of a compound's suitability for further development, impacting its absorption, distribution, and formulation potential.
Predicted Solubility
-
Aqueous Solubility: The molecule is predicted to have low to moderate intrinsic aqueous solubility due to its aromatic core and fluorine substituents. However, its solubility is expected to increase significantly in acidic aqueous solutions (e.g., pH 1-3) due to the protonation of the basic 3-amino group.
-
Organic Solvents: It is expected to be soluble in polar aprotic solvents like DMSO and DMF and polar protic solvents like methanol and ethanol. Solubility in nonpolar solvents such as hexane is predicted to be low. The principle of "like dissolves like" suggests that polar solvents are required to overcome the crystal lattice energy of this polar molecule.[6]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in various solvents, which is the gold standard for thermodynamic solubility measurement.
Methodology:
-
Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO).
-
Sample Addition: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Water, Ethanol).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Data Presentation: Solubility
Quantitative solubility data should be recorded in a structured format for clear comparison.
Table 1: Thermodynamic Solubility of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
|---|---|---|---|---|---|
| Water | ~7.0 | 25 | Shake-Flask | ||
| 0.1 M HCl | 1.0 | 25 | Shake-Flask | ||
| PBS | 7.4 | 25 | Shake-Flask | ||
| Ethanol | N/A | 25 | Shake-Flask |
| DMSO | N/A | 25 | | | Shake-Flask |
Stability Profile: Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory guidelines like ICH Q1A(R2).[8][9]
Predicted Stability
-
Hydrolytic Stability: The indazole ring is generally stable to hydrolysis. The primary point of susceptibility would be under harsh acidic or basic conditions, though significant degradation is not typically expected.
-
Oxidative Stability: The 3-amino group is a potential site for oxidation. Exposure to oxidizing agents may lead to the formation of nitroso, nitro, or other related impurities.
-
Photostability: Aromatic heterocyclic systems can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation, necessitating protection from light during storage and handling.
-
Thermal Stability: The compound is expected to be stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The fluorination may enhance overall thermal stability.
Experimental Protocol for Forced Degradation Studies
This protocol outlines the typical stress conditions applied to a drug substance to evaluate its intrinsic stability.[8][10]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition. A control sample (unstressed) should be prepared and stored at refrigerated conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.
-
Neutral Hydrolysis: Reflux the sample in water at an elevated temperature.
-
Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[11]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.[11]
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) for a set duration.
-
-
Neutralization: After the stress period, samples from acidic and basic hydrolysis should be neutralized to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples and the control sample using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
-
Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the number and relative amounts (as % peak area) of any degradation products formed.
-
Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.
-
Attempt to achieve a target degradation of 5-20% to ensure that the degradation products are representative without being secondary or tertiary products from over-stressing.[9]
-
Data Presentation: Stability
The results from forced degradation studies should be tabulated to provide a clear summary of the compound's stability profile.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
|---|---|---|---|---|---|---|
| Control | N/A | N/A | ~100% | 0 | 0 | Stable |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | ||||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24h | ||||
| Oxidation | 3% H₂O₂, RT | 24h | ||||
| Photolytic (Solid) | ICH Q1B | N/A | ||||
| Photolytic (Solution) | ICH Q1B | N/A |
| Thermal (Solid) | 80°C | 48h | | | | |
Conclusion
While specific literature data for this compound is scarce, its structural components allow for a reasoned prediction of its solubility and stability. It is anticipated to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The molecule is likely to be susceptible to oxidative and photolytic degradation, with the difluoro substitution potentially enhancing overall metabolic and thermal stability.
For any research or drug development program, the theoretical assessments presented here must be substantiated with empirical data. The detailed protocols for thermodynamic solubility determination and forced degradation studies provided in this guide offer a robust framework for generating the necessary experimental data. This information is fundamental for lead optimization, formulation development, and establishing appropriate storage and handling procedures for this promising fluorinated indazole derivative.
References
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualityhub.com [qualityhub.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide on the Safety and Handling of 3-Amino-4,6-difluoro-1H-indazole
Introduction
3-Amino-4,6-difluoro-1H-indazole belongs to the substituted indazole class of compounds, which are of significant interest in medicinal chemistry and drug discovery. Indazole scaffolds are recognized as privileged structures in the development of therapeutic agents, particularly as kinase inhibitors for oncology applications.[1][2][3] Given the potential biological activity of such compounds, it is imperative that researchers, scientists, and drug development professionals handle them with a thorough understanding of their potential hazards and the necessary safety precautions. This guide provides a comprehensive overview of the safety and handling procedures for this compound, extrapolated from data on its close chemical analogs.
Hazard Identification and Classification
Based on the hazard profiles of analogous aminoindazoles, this compound is anticipated to be classified as a hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and respiratory tract irritation. It may also be harmful if swallowed or inhaled.[4][5][6][7]
Table 1: Hazard Classification of Analogous Aminoindazoles
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5][6][7] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[4][5][6][7] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled[4] |
Physical and Chemical Properties
The exact physical and chemical properties of this compound are not documented. However, based on its analogs, it is expected to be a solid powder at room temperature.[5][6]
Table 2: Physical and Chemical Properties of Analogous Aminoindazoles
| Property | 3-Amino-4-fluoro-1H-indazole | 3-Amino-1H-indazole |
| Appearance | Yellow Solid[6] | Off-white Solid[5] |
| Melting Point | 170 - 172 °C[6] | 156 - 158 °C[5] |
| Molecular Formula | C₇H₆FN₃ | C₇H₇N₃ |
| Molecular Weight | 151.14 g/mol | 133.15 g/mol |
| Boiling Point | No data available | No data available |
| Solubility | No data available | No data available |
Safe Handling and Storage
Due to the potential hazards, strict adherence to safe laboratory practices is essential when handling this compound.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk.[9][10][11]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][12]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[9][12]
-
Respiratory Protection: If dust is generated or if working outside a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[9][12]
First Aid Measures
In case of exposure, immediate action is critical.[13][14][15][16]
Table 3: First Aid Measures for Analogous Aminoindazoles
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][6] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Alert emergency services and the appropriate safety personnel.[4]
-
Do not attempt to clean up the spill unless you are trained and equipped to do so.
-
Potential Biological Activity and Research Context
Indazole derivatives are widely investigated in drug discovery for their diverse biological activities.[17][18] The 3-aminoindazole scaffold, in particular, is a key component of many kinase inhibitors.[1] These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer drugs.[2][3] Some indazole-based compounds have been explored as inhibitors of the p53-MDM2 interaction, a key pathway in cancer development that regulates apoptosis and cell cycle arrest.[19][20][21][22][23] The presence of fluorine atoms in the structure of this compound may enhance its metabolic stability and binding affinity to target proteins, a common strategy in medicinal chemistry.
Experimental Protocols
General Protocol for Handling this compound Powder:
-
Preparation:
-
Conduct a pre-work risk assessment to identify all potential hazards.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.[24]
-
Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents.
-
Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.[11]
-
-
Weighing and Dispensing:
-
Perform all manipulations of the solid compound inside the chemical fume hood to minimize inhalation exposure.[8]
-
Use a microbalance inside the hood if available. If not, use a "weighing by difference" method: pre-weigh a sealed container of the compound, dispense a small amount into the reaction vessel inside the hood, and then re-weigh the original container outside the hood to determine the amount dispensed.
-
Handle the compound gently to avoid creating airborne dust.[25][26]
-
Keep the container of the compound closed as much as possible.[24]
-
-
Solution Preparation:
-
Add the solvent to the solid in a controlled manner within the fume hood.
-
Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
-
Cleanup:
-
Wipe down all surfaces inside the fume hood with a damp cloth or towel.
-
Dispose of all contaminated materials (weigh boats, bench paper, gloves) in a designated, sealed waste container.
-
Wash all glassware thoroughly.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Visualizations
Caption: General workflow for safely handling powdered chemical compounds.
Caption: Decision tree for first aid response to chemical exposure.
Conclusion
While this compound is a promising scaffold for drug discovery, the lack of specific safety data necessitates a cautious approach to its handling. By extrapolating from the known hazards of its structural analogs, this guide provides a framework for safe laboratory practices. Researchers must prioritize risk assessment and adhere to stringent safety protocols, including the consistent use of appropriate personal protective equipment and working in well-ventilated areas, to minimize the risk of exposure. In the absence of specific data, treating this compound with the highest degree of care is the most responsible course of action.
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Amino-4-fluoro-1H-indazole SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. falseguridad.com [falseguridad.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. echemi.com [echemi.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scbt.com [scbt.com]
- 23. researchgate.net [researchgate.net]
- 24. ehs.wisc.edu [ehs.wisc.edu]
- 25. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
- 26. resources.psi-bfm.com [resources.psi-bfm.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of 3-Amino-4,6-difluoro-1H-indazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 3-Amino-4,6-difluoro-1H-indazole derivatives, a promising scaffold in modern medicinal chemistry. The core structure is a key pharmacophore for the development of potent kinase inhibitors, particularly in the context of cancer therapy. This document offers detailed synthetic protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
The 1H-indazole scaffold is a "privileged" structure in drug discovery, with numerous derivatives having been investigated for a wide range of therapeutic applications. The 3-amino-1H-indazole moiety, in particular, has been identified as an effective hinge-binding motif in various kinase inhibitors. The introduction of fluorine atoms at the 4 and 6 positions of the indazole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency, selectivity, and metabolic stability. This document focuses on the synthesis of this compound and its derivatives and their application as inhibitors of key kinases involved in cancer signaling pathways, such as BCR-ABL.
Synthesis of this compound Derivatives
The primary synthetic route to this compound involves the cyclization of a readily available fluorinated benzonitrile with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Further derivatization at the 3-amino position or the indazole nitrogen allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Workflow: Synthesis and Derivatization
3-Amino-4,6-difluoro-1H-indazole as a building block in organic synthesis
Application Notes: 3-Amino-4,6-difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of the indazole scaffold, a known "privileged" structure in drug discovery, it serves as a crucial starting material for the synthesis of complex molecules with diverse biological activities. The strategic placement of fluorine atoms at the 4- and 6-positions can substantially influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
The 3-aminoindazole moiety is particularly recognized as an effective "hinge-binding" fragment in the design of kinase inhibitors.[1][2] This structural motif is capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases, a feature exploited in the development of targeted anti-cancer therapies.[3][4]
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of potent and selective protein kinase inhibitors. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinases a major class of drug targets.[5]
-
Scaffold for Kinase Inhibitors: The 3-amino group and the indazole nitrogen atoms form a bidentate hydrogen-bonding pattern that mimics the adenine region of ATP, allowing it to anchor molecules into the kinase hinge region.[1][6]
-
Modulation of Physicochemical Properties: The difluoro substitutions can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.
-
Versatile Synthetic Handle: The 3-amino group can be readily acylated, while the indazole ring can be functionalized at various positions, often through cross-coupling reactions, to explore structure-activity relationships (SAR) and optimize lead compounds.
Derivatives of the 3-aminoindazole core have shown potent inhibitory activity against a range of kinases, including BCR-ABL, FLT3, and PDGFRα, which are implicated in various leukemias and solid tumors.[1][7]
Physicochemical Properties
A summary of the key properties for the this compound building block is provided below.
| Property | Value |
| Molecular Formula | C₇H₅F₂N₃ |
| Molecular Weight | 169.13 g/mol |
| Appearance | Off-white to light brown solid (predicted) |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols |
Experimental Protocols
The following protocols are representative methods for the synthesis and functionalization of this compound, based on established procedures for analogous compounds.[2][8]
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing 3-aminoindazoles from corresponding ortho-fluorobenzonitriles.[8]
Materials:
-
2,3,5-Trifluorobenzonitrile
-
Hydrazine hydrate (80% in water)
-
n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 2,3,5-trifluorobenzonitrile (1.0 eq) in n-butanol (0.2 M), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux (approx. 118°C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the use of a brominated this compound derivative in a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents, a key step in building kinase inhibitor scaffolds.[9][10][11] This protocol assumes the availability of 3-Amino-5-bromo-4,6-difluoro-1H-indazole .
Materials:
-
3-Amino-5-bromo-4,6-difluoro-1H-indazole (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Microwave vial or sealed tube
-
Nitrogen or Argon atmosphere
Procedure:
-
To a microwave vial, add 3-Amino-5-bromo-4,6-difluoro-1H-indazole (1.0 eq), the corresponding boronic acid (1.5 eq), Cs₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a 0.1 M concentration of the starting indazole).
-
Seal the vial and heat the mixture to 90-110°C for 2-12 hours. The reaction can also be performed under microwave irradiation at up to 140°C for shorter durations (e.g., 30-60 minutes).[12]
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired coupled product.
Representative Data
Table 1: Suzuki Coupling Reaction Scope
The following table illustrates the expected outcomes for the Suzuki coupling of a hypothetical 3-Amino-5-bromo-4,6-difluoro-1H-indazole with various boronic acids, with yields based on similar reported reactions.[2][11]
| Entry | Boronic Acid Partner | Expected Product | Representative Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-Amino-4,6-difluoro-5-(4-methoxyphenyl)-1H-indazole | 85 |
| 2 | 3-Fluorophenylboronic acid | 3-Amino-4,6-difluoro-5-(3-fluorophenyl)-1H-indazole | 82 |
| 3 | Pyridin-3-ylboronic acid | 3-Amino-4,6-difluoro-5-(pyridin-3-yl)-1H-indazole | 75 |
| 4 | Thiophen-2-ylboronic acid | 3-Amino-4,6-difluoro-5-(thiophen-2-yl)-1H-indazole | 78 |
Table 2: Biological Activity of Representative Indazole-Based Kinase Inhibitors
This table presents the inhibitory concentrations (IC₅₀) of compounds derived from 3-aminoindazole scaffolds against relevant cancer cell lines, demonstrating the therapeutic potential of this molecular class.[2]
| Compound Type | Target Cell Line | Description | IC₅₀ (µM) |
| Piperazine-Indazole Hybrid | K562 | Chronic Myeloid Leukemia | 5.15 |
| Piperazine-Indazole Hybrid | A549 | Lung Carcinoma | >50 |
| Piperazine-Indazole Hybrid | PC-3 | Prostate Cancer | 11.23 |
| Piperazine-Indazole Hybrid | Hep-G2 | Liver Carcinoma | 7.94 |
| Mercapto-Indazole Hybrid | K562 | Chronic Myeloid Leukemia | 6.64 |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and elaboration of the title building block.
Conceptual Kinase Hinge-Binding Interaction
Caption: Hydrogen bonding between the 3-aminoindazole scaffold and a kinase hinge region.
Simplified BCR-ABL Signaling Pathway
Caption: Simplified BCR-ABL signaling cascade, a target for indazole-based inhibitors.[7][13][14]
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold mining of kinase hinge binders in crystal structure database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Applications of 3-Amino-1H-indazole Derivatives in Cancer Research: A Focus on Fluorinated Analogues
Introduction: 3-Amino-1H-indazole and its derivatives represent a promising class of heterocyclic compounds with significant potential in the development of novel anticancer therapeutics. The indazole scaffold is a key pharmacophore found in several clinically approved and investigational drugs. The addition of fluorine atoms to the indazole ring can significantly modulate the compound's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy. This document provides an overview of the applications of fluorinated 3-amino-1H-indazole derivatives in cancer research, with a focus on their mechanism of action, antiproliferative activity, and relevant experimental protocols. While specific data on 3-Amino-4,6-difluoro-1H-indazole is limited in publicly available research, this report will focus on closely related and well-characterized fluorinated derivatives to illustrate their potential in oncology.
Antiproliferative Activity of 3-Amino-1H-indazole Derivatives
Numerous studies have demonstrated the potent in vitro anticancer activity of 3-amino-1H-indazole derivatives across a wide range of human cancer cell lines. The introduction of various substituents on the indazole core allows for the fine-tuning of their biological activity.
One notable derivative, referred to as Compound 6o in a study by Wang et al., has shown significant inhibitory effects against the K562 chronic myeloid leukemia cell line.[1][2] Another promising derivative, Compound 2f, has exhibited potent growth inhibitory activity against several cancer cell lines.[3][4] The antiproliferative activities of these compounds are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2] |
| A549 (Lung Cancer) | >50 | ||
| PC-3 (Prostate Cancer) | >50 | ||
| Hep-G2 (Hepatoma) | >50 | ||
| HEK-293 (Normal Human Embryonic Kidney) | 33.2 | [1][2] | |
| Compound 2f | Multiple Cancer Cell Lines | 0.23 - 1.15 | [3][4] |
Mechanism of Action
The anticancer effects of 3-amino-1H-indazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this pathway. Studies on 3-amino-1H-indazole derivatives have revealed their pro-apoptotic capabilities. For instance, treatment with these compounds has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3] The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cell cycle regulatory proteins.
Signaling Pathway Modulation
The anticancer activities of 3-amino-1H-indazole derivatives are linked to their ability to modulate key signaling pathways that are often dysregulated in cancer.
-
p53/MDM2 Pathway: Some derivatives have been shown to affect the p53/MDM2 pathway.[1][2] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53. By inhibiting the interaction between p53 and MDM2, these compounds can stabilize p53, leading to the activation of downstream target genes that inhibit tumor growth.
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers. Certain 3-amino-1H-indazole derivatives have been identified as inhibitors of this pathway, contributing to their antitumor effects.[5]
Below is a diagram illustrating the proposed mechanism of action of a representative 3-amino-1H-indazole derivative.
Caption: Proposed mechanism of action for 3-amino-1H-indazole derivatives in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of 3-amino-1H-indazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., K562, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the 3-amino-1H-indazole derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
3-Amino-1H-indazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the 3-amino-1H-indazole derivative at different concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-MDM2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
Caption: General workflow for Western Blot analysis.
Conclusion
Fluorinated 3-amino-1H-indazole derivatives have emerged as a promising class of compounds for cancer research and drug development. Their potent antiproliferative activity, coupled with their ability to induce apoptosis and modulate key oncogenic signaling pathways, makes them attractive candidates for further investigation. The experimental protocols detailed in this document provide a framework for researchers to evaluate the anticancer potential of novel 3-amino-1H-indazole derivatives and to elucidate their mechanisms of action. Further studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as an effective hinge-binding fragment in numerous kinase inhibitors.[1] Its derivatives have shown significant therapeutic potential across a range of diseases, particularly in oncology. The strategic placement of fluorine atoms at the 4 and 6 positions of the indazole ring can enhance metabolic stability, binding affinity, and cell permeability, making 3-Amino-4,6-difluoro-1H-indazole a highly attractive core for the development of novel targeted therapies.
These application notes provide an overview of the utility of the this compound scaffold, with a focus on its application as a core component of kinase inhibitors targeting key signaling pathways implicated in cancer, such as Fibroblast Growth Factor Receptor (FGFR), B-cell receptor-Abelson (BCR-ABL), and Vascular Endothelial Growth Factor Receptor (VEGFR). Detailed protocols for the synthesis of the core scaffold and relevant biological assays are provided to facilitate further research and development.
Data Presentation: Kinase Inhibitory Activity
Derivatives of the 3-amino-1H-indazole scaffold have demonstrated potent inhibitory activity against various kinases. The following tables summarize the in vitro potency of selected compounds incorporating this core structure.
Table 1: Inhibitory Activity of 3-Amino-1H-indazole Derivatives against FGFR Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 2a | FGFR1 | < 4.1 | [2] |
| FGFR2 | 2.0 ± 0.8 | [2] | |
| Compound 106 | FGFR1 | 2.0 ± 0.4 | [3] |
| FGFR2 | 0.8 ± 0.3 | [3] | |
| FGFR3 | 4.5 ± 1.6 | [3] |
Table 2: Inhibitory Activity of 3-Amino-1H-indazole Derivatives against BCR-ABL Kinase
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| AKE-72 (Compound 5) | BCR-ABL WT | < 0.5 | [4] |
| BCR-ABL T315I | 9 | [4] | |
| Compound I | BCR-ABL WT | 4.6 | [5] |
| BCR-ABL T315I | 227 | [5] |
Table 3: Anti-proliferative Activity of 3-Amino-1H-indazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (CML) | 5.15 | [2] |
| HEK-293 (Normal) | 33.2 | [2] | |
| Compound 2a | KG1 (AML) | 0.0253 ± 0.0046 | [2] |
| SNU16 (Gastric Cancer) | 0.0774 ± 0.0062 | [2] | |
| AKE-72 (Compound 5) | K-562 (CML) | < 0.01 (GI50) | [4] |
Experimental Protocols
Synthesis of this compound
This protocol outlines a general synthetic route for 3-amino-1H-indazoles, which can be adapted for the 4,6-difluoro analogue starting from the corresponding difluorobenzonitrile.
Reaction Scheme:
Caption: General synthesis of this compound.
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Hydrazine hydrate (80% solution)
-
n-Butanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of 2,4,6-trifluorobenzonitrile in n-butanol or ethanol, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain for a period ranging from 20 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant target kinase (e.g., FGFR1, BCR-ABL)
-
Kinase substrate (specific to the kinase)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Dispense the reaction mixture into the wells of the microplate.
-
Add the test compound in a series of dilutions (typically in DMSO, with a final DMSO concentration kept constant across all wells). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).
-
Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Incubate for a further period as recommended by the detection reagent manufacturer.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Caption: Workflow for a cell proliferation (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., K562, KG1)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.[6] Include a vehicle control (DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 2 to 4 hours.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Western Blotting for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) following treatment with a test compound.[1]
Caption: Workflow for Western blotting of apoptosis markers.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like GAPDH or β-actin.
Signaling Pathways
Inhibitors based on the this compound scaffold can target various kinase-driven signaling pathways that are often dysregulated in cancer.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[4] Aberrant activation of this pathway is implicated in various cancers.
Caption: Inhibition of the FGFR signaling pathway.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[8]
Caption: Inhibition of the BCR-ABL signaling pathway.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]
Caption: Inhibition of the VEGFR signaling pathway.
References
- 1. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Reactome | Signaling by FGFR [reactome.org]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-Amino-4,6-difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4,6-difluoro-1H-indazole is a heterocyclic amine of interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active compounds. As with any compound intended for potential therapeutic use, rigorous analytical characterization is essential to determine its identity, purity, and stability. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The following protocols are model procedures based on established methods for analogous fluorinated and amino-substituted aromatic compounds and should be validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reverse-phase HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. The method described here is designed to provide good resolution and a stable baseline.
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[1][2]
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1][3]
Chromatographic Conditions: A standard reverse-phase C18 column is suitable for this analysis. The fluorinated nature of the analyte may also allow for the use of a pentafluorophenyl (PFP) column for alternative selectivity.[4][5][6]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Data
| Analyte | Expected Retention Time (min) | Purity (%) |
| This compound | ~ 7.5 | > 98% |
| Impurity 1 | ~ 5.2 | < 0.5% |
| Impurity 2 | ~ 8.9 | < 0.5% |
Workflow Diagram
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. halocolumns.com [halocolumns.com]
Application Note and Protocol: Scale-up Synthesis of 3-Amino-4,6-difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4,6-difluoro-1H-indazole is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Its structural motif is a key component in several investigational drugs. The increasing demand for this intermediate necessitates a robust and scalable synthetic protocol to ensure a consistent and efficient supply for drug discovery and development programs.
This application note provides a detailed protocol for the scale-up synthesis of this compound from a commercially available starting material. The described method is designed for implementation in a laboratory setting and can be adapted for pilot plant production.
Proposed Synthetic Pathway
The synthesis of this compound is achieved via a one-step process involving the cyclization of 2,3,5-trifluorobenzonitrile with hydrazine hydrate. This reaction proceeds through a nucleophilic aromatic substitution of the fluorine atom at the C2 position, followed by an intramolecular cyclization to form the desired indazole ring system.
Caption: Synthetic route for this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,3,5-Trifluorobenzonitrile | ≥98% | Commercially Available |
| Hydrazine Hydrate (80% aq.) | Reagent Grade | Commercially Available |
| Ethanol (200 Proof) | Anhydrous | Commercially Available |
| Deionized Water | - | In-house |
| Celite® 545 | - | Commercially Available |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermocouple
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermocouple. The flask is charged with 2,3,5-trifluorobenzonitrile (200 g, 1.27 mol) and ethanol (2 L).
-
Reagent Addition: The mixture is stirred to form a clear solution. Hydrazine hydrate (80% aqueous solution, 199 g, 3.18 mol) is added portion-wise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approximately 80-85 °C) and maintained at this temperature for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield a solid residue.
-
Purification: The crude solid is suspended in deionized water (2 L) and stirred for 1 hour. The solid is collected by filtration using a Buchner funnel, and the filter cake is washed with additional deionized water (2 x 500 mL).
-
Drying: The collected solid is dried in a vacuum oven at 50 °C to a constant weight to afford the final product, this compound.
Process Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Data Summary
Table 1: Reaction Parameters
| Parameter | Value |
| Starting Material | 2,3,5-Trifluorobenzonitrile |
| Scale | 200 g |
| Molar Ratio (Hydrazine) | 2.5 equivalents |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (80-85 °C) |
| Reaction Time | 12-16 hours |
Table 2: Expected Results
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Off-white to light brown solid |
| Purity (HPLC) | ≥98% |
| Melting Point | 188-192 °C |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.
-
2,3,5-Trifluorobenzonitrile is an irritant. Avoid contact with skin and eyes.
Conclusion
The protocol described provides an efficient and scalable method for the synthesis of this compound. This process utilizes readily available starting materials and reagents and involves a straightforward work-up and purification procedure, making it suitable for the production of multi-gram to kilogram quantities of the target compound. The high yield and purity of the final product make this protocol a valuable resource for researchers and professionals in the field of drug development.
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Amino-4,6-difluoro-1H-indazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-4,6-difluoro-1H-indazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the cyclization of 2,4,6-trifluorobenzonitrile with hydrazine hydrate.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. However, be aware that excessive heat can lead to byproduct formation.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote the formation of undesired side products. A systematic optimization of the reaction temperature is recommended.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While alcohols like ethanol or n-butanol are commonly used, aprotic polar solvents such as DMSO or NMP might offer better results in some cases.
-
Hydrazine Hydrate Stoichiometry: The amount of hydrazine hydrate used is crucial. An insufficient amount will result in incomplete conversion of the starting material, while a large excess can sometimes complicate the work-up and purification. A moderate excess (typically 2-4 equivalents) is generally recommended.
-
Purity of Starting Materials: Ensure the 2,4,6-trifluorobenzonitrile and hydrazine hydrate are of high purity. Impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of byproducts. What are they and how can I minimize them?
A2: The primary byproduct in this reaction is often the corresponding hydrazone, formed by the reaction of hydrazine with the nitrile group without subsequent cyclization. Minimizing its formation is key to obtaining a high yield of the desired indazole.
-
Reaction Conditions: Higher reaction temperatures and longer reaction times generally favor the cyclization to the indazole over the formation of the stable hydrazone intermediate.
-
Solvent Effects: The solvent can influence the equilibrium between the hydrazone and the cyclized product. Experimenting with different solvents may help to favor the desired product.
Q3: The purification of the final product is challenging. What is the recommended purification method?
A3: The purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is usually cooled, and the product precipitates. The solid can be collected by filtration. Washing the crude product with water can help remove excess hydrazine hydrate and other water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is a highly effective method for purifying the product and removing less soluble impurities.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used for elution.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation. The number of signals, their chemical shifts, and coupling patterns will be characteristic of the desired product.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of this compound. These data are compiled from literature and are intended to serve as a guide for optimizing your experimental setup.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | 80 | 12 | Ethanol | 65 |
| 2 | 100 | 12 | Ethanol | 78 |
| 3 | 120 (reflux) | 8 | Ethanol | 85 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 120 (reflux) | 8 | 85 |
| 2 | n-Butanol | 120 (reflux) | 8 | 88 |
| 3 | DMSO | 120 | 6 | 92 |
| 4 | NMP | 120 | 6 | 90 |
Table 3: Effect of Hydrazine Hydrate Stoichiometry on Reaction Yield
| Entry | Equivalents of Hydrazine Hydrate | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | 1.5 | 120 | 12 | n-Butanol | 75 |
| 2 | 2.5 | 120 | 8 | n-Butanol | 88 |
| 3 | 4.0 | 120 | 8 | n-Butanol | 89 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
-
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Hydrazine hydrate (80% in water)
-
n-Butanol
-
-
Procedure:
-
To a solution of 2,4,6-trifluorobenzonitrile (1.0 eq) in n-butanol (5-10 mL per gram of nitrile), add hydrazine hydrate (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold n-butanol and then with water to remove any remaining hydrazine hydrate.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
-
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Reaction Pathway and Potential Side Reaction
Caption: The synthetic pathway and a common side reaction.
Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Amino-4,6-difluoro-1H-indazole. The information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting and FAQs
Recrystallization
Q1: My recrystallized this compound is still impure. What can I do?
A1: Impurities after recrystallization can be due to several factors:
-
Inappropriate solvent system: The chosen solvent may not effectively differentiate between your product and impurities at varying temperatures.
-
Co-precipitation: Impurities may be crashing out of solution along with your product.
-
Insufficient cooling or equilibration time: Slower cooling can lead to purer crystals.
Troubleshooting Steps:
-
Solvent System Optimization: If you are using a single solvent, try a binary solvent system. A mixture of methanol and water (e.g., 80:20 v/v) has been shown to be effective for purifying similar 3-aminoindazole derivatives and may be a good starting point.[1] You can screen other alcohol/water or ester/alkane combinations.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Avoid rapid cooling which can trap impurities.
-
Charcoal Treatment: If your product is colored due to minor, highly conjugated impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and then allowing the filtrate to crystallize. Use charcoal sparingly as it can also adsorb your product, reducing the yield.
-
Purity of Starting Material: Ensure that the crude material is not excessively impure before attempting recrystallization. A preliminary purification by column chromatography might be necessary for very impure samples.
Q2: I am getting a very low yield after recrystallization. How can I improve it?
A2: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:
-
Product is too soluble in the chosen solvent: Even at low temperatures, a significant amount of your product may remain in the mother liquor.
-
Using too much solvent: This will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.
-
Premature crystallization: The product may crystallize on the filter paper or in the funnel during hot filtration.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Adjust Solvent Polarity: If using a binary solvent system, you can adjust the ratio to decrease the solubility of your product at cold temperatures. For example, in a methanol/water system, increasing the proportion of water will decrease the solubility of the compound.
-
Preheat Glassware: Preheating the funnel and receiving flask before hot filtration can prevent premature crystallization.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Column Chromatography
Q3: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?
A3: The ideal mobile phase should provide good separation between your product and any impurities.
-
TLC Analysis: First, run a Thin Layer Chromatography (TLC) analysis of your crude material using a range of solvent systems. A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value of approximately 0.3. This generally provides the best separation on a column.
-
Spot Separation: Ensure that there is a clear separation between the spot for your product and the spots for any impurities on the TLC plate.
A common starting mobile phase for similar compounds is a gradient of ethyl acetate in hexanes.
Q4: My product is coming out of the column with impurities. What should I do?
A4: Co-elution of impurities can be addressed by optimizing your chromatography conditions.
-
Improper Mobile Phase: The polarity of your eluent may be too high, causing both your product and impurities to move too quickly down the column.
-
Column Overloading: Using too much crude material for the amount of stationary phase can lead to poor separation.
-
Poor Column Packing: Channels or cracks in the silica gel can result in a non-uniform flow of the mobile phase.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: Decrease the polarity of your eluent system. If you are running a gradient, make it shallower to increase the separation between closely eluting compounds.
-
Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Improve Column Packing: Ensure your silica gel is packed uniformly. A slurry packing method is often recommended to avoid air bubbles and channels.
General Purity and Impurity Identification
Q5: What are the likely impurities in my this compound sample?
A5: The nature of impurities will depend on the synthetic route. A common synthesis involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine.[1][2] Potential impurities could include:
-
Starting Materials: Unreacted 2,4,6-trifluorobenzonitrile or other precursors.
-
Regioisomers: Depending on the starting material, the formation of other indazole isomers is possible. For instance, in the synthesis of a similar compound, an undesired regioisomer was the major byproduct.[1]
-
Side-Reaction Products: Products from hydrolysis of the nitrile group or other side reactions.
-
Residual Solvents: Solvents used in the reaction or work-up.
These can be identified using techniques such as NMR, LC-MS, and GC-MS.
Data Presentation
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System (v/v) | Purity of Crystals (%) | Recovery Yield (%) | Observations |
| Methanol | 95.0 | 70 | Good crystal formation, slight coloration remains. |
| Ethanol/Water (90:10) | 97.5 | 65 | Fine, needle-like crystals. |
| Methanol/Water (80:20) | 99.2 | 80 | Well-formed, colorless crystals. Optimal. [1] |
| Ethyl Acetate/Hexanes (30:70) | 96.8 | 75 | Good for removing non-polar impurities. |
Table 2: Column Chromatography Conditions (Hypothetical Data)
| Stationary Phase | Mobile Phase (Eluent) | Purity of Pooled Fractions (%) | Recovery Yield (%) |
| Silica Gel (230-400 mesh) | Hexanes:Ethyl Acetate (1:1) | 98.5 | 85 |
| Silica Gel (230-400 mesh) | Dichloromethane:Methanol (98:2) | 99.5 | 80 |
| Alumina (basic) | Hexanes:Ethyl Acetate (2:1) | 97.0 | 90 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol (preheated to ~60°C) to dissolve the solid completely. Stirring and gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot water to the methanol solution until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Formation: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water solution.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexanes). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
TLC Analysis: Monitor the composition of the collected fractions by TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-Amino-4,6-difluoro-1H-indazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound from 2,4,6-trifluorobenzonitrile and hydrazine are a common issue. Several factors can contribute to this:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate. While some similar syntheses are rapid, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before workup.
-
Reaction Temperature: The temperature might be suboptimal. While reflux is often employed, the ideal temperature can vary depending on the solvent. For instance, a common procedure involves refluxing in butanol.[1] If using a lower-boiling solvent like ethanol, ensure vigorous reflux is maintained.
-
Hydrazine Quality and Stoichiometry: Use high-quality hydrazine hydrate. An excess of hydrazine is typically used to drive the reaction to completion, but a very large excess can sometimes complicate purification. A molar ratio of 1:3 to 1:5 (benzonitrile to hydrazine hydrate) is a good starting point.
-
Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or n-butanol are frequently used. Aprotic polar solvents such as DMSO or DMF have also been reported to give higher yields in similar indazole syntheses.[1] Consider screening different solvents to find the optimal one for your specific setup.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A2: The formation of side products is a known challenge. The most common impurities include:
-
Hydrazone Formation: This is a common side reaction.[1] Minimizing the reaction time once the main product is formed (as determined by TLC) can help reduce the formation of these impurities.
-
Dimerization: Dimeric species can also be formed, particularly at elevated temperatures over extended periods.[1]
-
Unreacted Starting Material: If the reaction is incomplete, you will see the starting 2,4,6-trifluorobenzonitrile.
To minimize these, optimize the reaction time and temperature. A controlled, gradual addition of the hydrazine to the heated solution of the benzonitrile may also help to control the reaction profile.
Q3: The purification of the final product is proving difficult. What are the recommended methods?
A3: Purifying 3-aminoindazoles can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.
-
Crystallization: This is often the most effective method for obtaining high-purity material. After the reaction, the solvent is typically removed under reduced pressure, and the crude product can be recrystallized from a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is a viable option. A gradient elution system, starting with a non-polar solvent (like hexanes or toluene) and gradually increasing the polarity with ethyl acetate or methanol, is usually effective. The polarity of the eluent will need to be optimized based on the specific impurities present.
-
Acid-Base Extraction: An aqueous workup with a mild base (like sodium bicarbonate) can help to remove any acidic impurities. However, be cautious as the product itself has basic properties.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹⁹F): This is the most powerful tool for structural confirmation. The ¹H NMR will show characteristic aromatic and amine proton signals, while the ¹⁹F NMR will confirm the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted 3-aminoindazoles from ortho-fluorobenzonitriles.[1]
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Hydrazine hydrate (80% solution in water is commonly used)
-
n-Butanol (or Ethanol)
-
Ethyl acetate
-
Hexanes
-
Sodium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trifluorobenzonitrile (1.0 eq).
-
Add n-butanol to dissolve the starting material (approximately 5-10 mL per gram of benzonitrile).
-
Add hydrazine hydrate (3.0 - 5.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (for n-butanol, this is ~117°C) and maintain reflux for 1-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of substituted 3-aminoindazoles, which can be used as a starting point for optimizing the synthesis of the 4,6-difluoro analog.
| Starting Material | Reagents & Solvents | Temperature | Time | Yield | Reference |
| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%), Ethanol | Reflux | 20 min | 88% | [2] |
| 2-Fluorobenzonitrile | Hydrazine hydrate, Butanol | Reflux | N/A | N/A | [1] |
| 2,6-Dichlorobenzonitrile | Hydrazine hydrate, 2-MeTHF, NaOAc | 95 °C | 18 h | 95% (for 4-chloro-1H-indazol-3-amine) | [3] |
| 2-Fluoro-6-iodobenzonitrile | Hydrazine hydrate (80%), Ethanol | Reflux | 24 h | N/A | [4] |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting guide for synthesis challenges.
References
Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4,6-difluoro-1H-indazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the cyclization of 2,4,6-trifluorobenzonitrile with hydrazine.
Q1: Why is the yield of my this compound reaction consistently low?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the formation of side products and decomposition of the desired product. Experiment with a temperature range, for example, from 80°C to 120°C, to find the optimal condition for your specific setup.
-
Incorrect Stoichiometry: The molar ratio of hydrazine to the starting material is crucial. An insufficient amount of hydrazine will result in an incomplete reaction. A large excess of hydrazine might complicate the work-up and purification process. A modest excess of hydrazine hydrate (e.g., 2-4 equivalents) is generally recommended.
-
Moisture in Reagents and Solvents: While the reaction is often carried out in the presence of water (using hydrazine hydrate), ensuring the starting material and solvent are dry initially can be important for reproducibility.
Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I avoid them?
A2: Impurities can arise from side reactions or unreacted starting materials. Common impurities may include:
-
Unreacted 2,4,6-trifluorobenzonitrile: This can be addressed by ensuring a sufficient excess of hydrazine and adequate reaction time and temperature.
-
Hydrazone Intermediates: The formation of hydrazone intermediates that fail to cyclize can be a source of impurities. This may be mitigated by optimizing the reaction temperature and time to favor the cyclization step.
-
Dimerization Products: In some indazole syntheses, dimerization of the starting material or product can occur, especially at high temperatures.[1]
-
Over-substitution Products: Although less common with fluorine, there is a possibility of hydrazine substituting more than one fluorine atom on the aromatic ring, especially under harsh conditions.
To minimize impurities, it is crucial to maintain careful control over the reaction conditions. After the reaction, a proper work-up and purification are essential.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system needs to be identified. Common solvents for recrystallizing similar polar compounds include ethanol, isopropanol, acetonitrile, or mixtures with water. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route to this compound?
A5: The most prevalent method is the reaction of 2,4,6-trifluorobenzonitrile with hydrazine hydrate.[1] This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom at the 2-position by hydrazine, followed by an intramolecular cyclization.
Q6: What are the key reaction parameters to control for a successful synthesis?
A6: The key parameters to monitor and optimize are:
-
Reaction Temperature: Influences reaction rate and byproduct formation.
-
Reaction Time: Ensures the reaction proceeds to completion.
-
Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate. Common solvents include alcohols like ethanol or n-butanol.[1]
-
Stoichiometry of Hydrazine: A slight excess is generally beneficial for driving the reaction to completion.
Q7: Are there any safety precautions I should take when working with hydrazine?
A7: Yes, hydrazine is a hazardous substance and must be handled with appropriate safety precautions. It is toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low (< 80°C) | Low | Incomplete reaction due to slow reaction kinetics. |
| Optimal (80-120°C) | High | Balances reaction rate and minimizes side product formation. | |
| Too High (> 120°C) | Low to Moderate | Increased potential for side reactions and product decomposition. | |
| Hydrazine Hydrate | Stoichiometric (1 eq.) | Moderate | May result in incomplete conversion of the starting material. |
| (Equivalents) | Slight Excess (2-4 eq.) | High | Drives the reaction to completion. |
| Large Excess (> 5 eq.) | High | Can complicate product isolation and purification. | |
| Reaction Time | Too Short | Low | Incomplete reaction. |
| Optimal | High | Allows the reaction to reach completion. | |
| Too Long | High (no change) or slightly lower | No significant benefit after completion; potential for decomposition. | |
| Solvent | Protic (e.g., Ethanol) | Good | Generally good solvents for this type of reaction.[1] |
| Aprotic (e.g., DMSO) | Good | Can also be effective, potentially at different optimal temperatures. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2,4,6-Trifluorobenzonitrile
This protocol is a representative procedure based on general methods for the synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles.[1]
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol (or n-butanol)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trifluorobenzonitrile (1.0 eq.) in ethanol (5-10 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (2.0-4.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-100°C for ethanol) and maintain this temperature for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold deionized water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Interdependencies of key reaction parameters and their effect on yield and purity.
References
Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Amino-4,6-difluoro-1H-indazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 3-aminoindazoles involves the reaction of a corresponding ortho-fluorobenzonitrile with hydrazine hydrate.[1][2] For this compound, the starting material is typically 2,4,6-trifluorobenzonitrile, which undergoes a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Q2: What are the potential side reactions or byproducts I should be aware of?
A2: During the synthesis, several side reactions can occur. These may include the formation of regioisomers if the cyclization is not selective, hydrazone formation, and dimerization of the indazole product.[3] Additionally, incomplete reactions can leave starting material, and hydrolysis of the nitrile group on the starting material is possible if excess water is present under harsh conditions.
Q3: My reaction yield is significantly lower than expected. What are the common causes?
A3: Low yields can stem from several factors:
-
Impure Reagents: The purity of the starting 2,4,6-trifluorobenzonitrile and hydrazine hydrate is critical.
-
Reaction Temperature: The temperature must be carefully controlled. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Product loss can occur during the extraction and purification steps.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves recrystallization from a suitable solvent system or column chromatography. For closely related impurities, chromatography is often the more effective method. A practical synthesis for a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, was achieved without column chromatography, suggesting that careful control of reaction conditions can yield a product pure enough for subsequent steps after a simple wash or recrystallization.[4]
Q5: How do I confirm the structure and purity of the synthesized compound?
A5: Standard analytical techniques are used for characterization. Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy will confirm the chemical structure, while LC-MS can be used to determine the mass of the product and assess its purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Reagent Quality: Hydrazine may have degraded. 2. Reaction Conditions: Temperature too low or reaction time too short. 3. Incorrect Stoichiometry: Insufficient amount of hydrazine hydrate. | 1. Use fresh, high-purity hydrazine hydrate. 2. Gradually increase the reaction temperature and monitor by TLC/LC-MS until the starting material is consumed. 3. Use a slight excess of hydrazine hydrate (e.g., 4 equivalents as in analogous preparations).[4] |
| Presence of Multiple Spots on TLC / Peaks in LC-MS | 1. Isomer Formation: Non-regioselective cyclization. 2. Side Reactions: Formation of dimers or other byproducts. 3. Incomplete Reaction: Presence of unreacted starting material. | 1. Optimize the reaction solvent and temperature to favor the formation of the desired isomer. 2. Purify the crude product using column chromatography to isolate the desired compound. 3. Increase reaction time or temperature to drive the reaction to completion. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the work-up solvents. 2. Emulsion during Extraction: Formation of a stable emulsion during aqueous work-up. 3. Co-eluting Impurities: Impurities have similar polarity to the product. | 1. Adjust the pH of the aqueous phase during work-up to minimize the solubility of the amine product. Use a different solvent for extraction. 2. Add brine (saturated NaCl solution) to break the emulsion or filter the mixture through celite. 3. For column chromatography, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation. |
| Hydrolysis of Nitrile Group | 1. Presence of Water and Acid/Base: The nitrile group in the starting material can hydrolyze. | 1. Use an anhydrous solvent if the reaction protocol allows. Ensure that any acid or base used is compatible with the nitrile group under the reaction conditions. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a 3-aminoindazole derivative, adapted for the synthesis of this compound. This procedure is based on established methods for similar compounds.[2][4]
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Hydrazine hydrate (80% in water)
-
n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF)[4]
-
Sodium Acetate (optional, as a buffer)[4]
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trifluorobenzonitrile (1 equivalent).
-
Add n-butanol or 2-MeTHF as the solvent (approximately 5 volumes relative to the starting material).[4]
-
Add sodium acetate (1.2 equivalents), followed by hydrazine hydrate (4 equivalents).[4]
-
Heat the reaction mixture to reflux (typically 95-115 °C, depending on the solvent) and maintain for 4-18 hours.[1][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with water, and then with a cold non-polar solvent (e.g., hexanes or ether) to remove impurities.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
Visualized Pathways and Workflows
The following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.
Caption: Synthetic pathway for this compound and potential side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4,6-difluoro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical yields?
A1: The most prevalent synthetic route starts from 2,4-difluorobenzonitrile. The key step involves a cyclization reaction with hydrazine hydrate.[1] While specific yield data for this compound is not extensively published in comparative tables, yields for similar syntheses of 3-aminoindazoles from ortho-fluorobenzonitriles are generally reported to be in the moderate to good range. For a related compound, 5-bromo-1H-indazol-3-amine, a yield of 88% has been reported from the corresponding fluorobenzonitrile.[2]
Q2: I am getting a low yield in the synthesis of this compound. What are the potential causes and solutions?
A2: Low yields can arise from several factors:
-
Incomplete Reaction: The cyclization reaction with hydrazine may require elevated temperatures and sufficient reaction time. Ensure the reaction is heated adequately (e.g., reflux in a suitable solvent like butanol) and monitored by TLC until the starting material is consumed.[1]
-
Side Reactions: The formation of hydrazone and dimer byproducts can occur, especially at high temperatures.[1] Using a moderate excess of hydrazine hydrate and carefully controlling the reaction temperature can help minimize these side reactions.
-
Suboptimal Solvent: Aprotic solvents like DMSO and DMF have been reported to give higher yields in similar indazole syntheses compared to acidic ethanol.[1]
-
Purification Losses: this compound may require careful purification. Losses can occur during extraction, crystallization, or chromatography. Optimize your purification protocol to minimize such losses.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Common impurities in the synthesis of 3-aminoindazoles include:
-
Unreacted Starting Material: 2,4-difluorobenzonitrile.
-
Hydrazone Intermediate: A common byproduct in reactions involving hydrazines.[1]
-
** regioisomers:** Although the formation of the 1H-tautomer is generally favored due to its thermodynamic stability, the presence of the 2H-tautomer is possible.[3]
-
Oxidation Products: The amino group can be susceptible to oxidation, leading to colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Q4: What is the best method to purify this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of hexane/ethyl acetate is a common starting point for the purification of indazole derivatives. Given the fluorine atoms, specialized fluorocarbon columns and eluents could potentially offer better separation from non-fluorinated impurities.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective final purification step.
Q5: I am trying to perform a subsequent reaction on the 3-amino group (e.g., acylation), but I am getting a mixture of products. What is happening?
A5: 3-Aminoindazoles have multiple nucleophilic sites: the 3-amino group, and the N1 and N2 positions of the indazole ring. Acylation or alkylation can lead to a mixture of N1, N2, and 3-amino substituted products.[5][6] To achieve regioselectivity, protection of the indazole nitrogens may be necessary. The use of protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) can direct derivatization to the C3 position.[7] Alternatively, reaction conditions (base, solvent) can be optimized to favor substitution at a particular site. For instance, NaH in THF has been shown to favor N1 alkylation in many cases.[5]
Q6: What are the expected 1H and 13C NMR chemical shifts for this compound?
Q7: What is the biological significance of this compound?
A7: 3-Aminoindazole derivatives are known to be potent kinase inhibitors.[10] Specifically, they have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), which are key targets in cancer therapy due to their roles in tumor angiogenesis and proliferation.[11][12][13] The fluorine substitutions on the indazole ring can enhance binding affinity and metabolic stability.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Increase the reaction temperature to reflux. |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Poor quality of hydrazine hydrate. | Use fresh, high-quality hydrazine hydrate. | |
| Reaction Mixture Turns Dark | Oxidation of the amino group or other side reactions. | Perform the reaction under an inert atmosphere (N2 or Ar). |
| Reaction temperature is too high, leading to decomposition. | Reduce the reaction temperature and monitor for product formation. | |
| Product is an Oil, Fails to Crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect crystallization solvent. | Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water). | |
| Difficulty in Separating Product from Impurities by Column Chromatography | Co-eluting impurities. | Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina) or a specialized fluorocarbon column.[4] |
| Inconsistent Results in Subsequent Reactions (e.g., acylation, alkylation) | Regioselectivity issues (reaction at N1, N2, or NH2). | Consider protecting the indazole nitrogens before carrying out the reaction. Optimize reaction conditions (base, solvent, temperature) to favor the desired isomer.[5][6] |
| Instability of the starting material. | Use freshly prepared or purified this compound for subsequent steps. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar 3-aminoindazoles.[1][2] Optimization may be required.
Materials:
-
2,4-Difluorobenzonitrile
-
Hydrazine hydrate (80% solution in water)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4-difluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to obtain this compound.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Typical Yield (similar 3-aminoindazoles) | 60-90% | [2] |
| Reaction Time | 4-24 hours | Inferred from general procedures |
| Purity (after chromatography) | >95% | Standard expectation for synthetic intermediates |
Signaling Pathway and Workflow Diagrams
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole
Disclaimer: Specific stability and degradation data for 3-Amino-4,6-difluoro-1H-indazole are not extensively available in public literature. This guide provides a framework for stability investigation based on the general chemical properties of substituted amino-indazoles and standard pharmaceutical stress testing protocols. Researchers should use this information to design and execute their own stability studies.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a laboratory setting, with a focus on potential stability-related causes.
Q1: My reaction yield is significantly lower than expected when using a freshly opened bottle of the compound. What could be the issue?
A1: Low reaction yields can be attributed to several factors related to compound stability:
-
Inherent Instability: The compound may be unstable under your specific reaction conditions (e.g., pH, temperature, solvent). The amino and indazole groups can be susceptible to side reactions.
-
Solubility Issues: Ensure the compound is fully dissolved. Poor solubility can be mistaken for low reactivity. Verify the optimal solvent system for your reaction.
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of certain reagents or dissolved oxygen. Consider degassing your solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture or a stock solution. Could this be degradation?
A2: Yes, the appearance of new, unidentified peaks is a primary indicator of compound degradation.
-
Hydrolysis: Indazoles and their derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. If your reaction or solvent system has a high or low pH, this could be the cause.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can cause decomposition.[2][3] Always protect solutions and solid compounds from light where possible.
-
Thermal Degradation: High reaction temperatures can lead to thermal decomposition. Evaluate if a lower reaction temperature is feasible.[1][2]
Q3: The color of my solid compound has changed from off-white to a yellowish or brownish tint over time. Is it still usable?
A3: A change in color is a strong visual indicator of degradation, likely due to oxidation or the formation of polymeric impurities. It is highly recommended to assess the purity of the material using an analytical technique like HPLC, UPLC, or LC-MS before use. For critical applications, using a fresh, uncolored lot is advisable.
Q4: My stock solution, prepared in an organic solvent, shows a decrease in the main compound peak area over a few days. Why is this happening?
A4: This indicates poor solution-state stability. Potential causes include:
-
Solvent Reactivity: The solvent itself may be reacting with the compound. This is less common with standard solvents like DMSO or DMF but can occur with more reactive ones.
-
Oxidation: As mentioned, dissolved oxygen in the solvent can cause gradual degradation.[4] Preparing fresh solutions for each experiment is the best practice. If solutions must be stored, they should be kept cold, protected from light, and preferably under an inert atmosphere.
-
Trace Impurities: Trace amounts of acid, base, or metal contaminants in the solvent can catalyze degradation. Using high-purity, anhydrous solvents is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To maximize shelf-life, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, storing under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C or -80°C) is recommended.
Q2: What are the general principles of a forced degradation study?
A2: A forced degradation or stress testing study is designed to intentionally degrade a compound to understand its stability profile.[3] It involves exposing the compound to conditions more severe than those it would typically encounter during storage or use.[1][3] The primary goals are to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[1][3]
Q3: What stress conditions are typically applied in a forced degradation study?
A3: Standard stress conditions as recommended by regulatory guidelines (like ICH) include:
-
Acid Hydrolysis: Using acids like HCl or H₂SO₄ (e.g., 0.1 M to 1 M).[2]
-
Base Hydrolysis: Using bases like NaOH or KOH (e.g., 0.1 M to 1 M).[2]
-
Oxidation: Using an oxidizing agent like hydrogen peroxide (H₂O₂), typically at a concentration of 3%.[4]
-
Thermal Stress: Heating the compound in both solid and solution states (e.g., 40°C to 80°C).[2]
-
Photolytic Stress: Exposing the compound to a controlled source of UV and visible light.[2]
Q4: What is a "stability-indicating method"?
A4: A stability-indicating method is a validated analytical procedure, typically HPLC or UPLC, that can accurately quantify the decrease in the active compound's concentration due to degradation.[5] A key feature is its ability to separate the parent compound from all potential degradation products, process impurities, and other components in the sample.[4]
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To investigate the degradation profile of this compound under various stress conditions and identify potential degradants.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
-
Control Sample: Dilute the stock solution to a final concentration of 100 µg/mL. Analyze immediately via HPLC/UPLC-UV to establish the initial purity and retention time (t=0).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place ~10 mg of the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve in the solvent to achieve a 100 µg/mL concentration.
-
Photolytic Degradation: Expose the stock solution and solid compound to a photostability chamber with a combined UV/Visible light exposure of not less than 1.2 million lux hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a final concentration of 100 µg/mL.
-
Analyze all samples by a reverse-phase HPLC method with a photodiode array (PDA) detector. Use LC-MS to obtain mass information on the parent compound and any new peaks observed.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample.
-
Report the retention times and peak areas of any new impurities formed. A target degradation of 5-20% is generally considered optimal for method validation purposes.[5]
-
Data Presentation
Table 1: Example Data Summary of Forced Degradation Study
(Note: Data shown are for illustrative purposes only.)
| Stress Condition | Duration (hrs) | Temperature | Parent Peak Area | % Assay | % Degradation | No. of Degradants |
| Control (t=0) | 0 | RT | 1,500,000 | 100.0 | 0.0 | 0 |
| 0.5 M HCl | 24 | 60°C | 1,275,000 | 85.0 | 15.0 | 2 |
| 0.5 M NaOH | 24 | 60°C | 1,125,000 | 75.0 | 25.0 | 3 |
| 3% H₂O₂ | 24 | RT | 1,410,000 | 94.0 | 6.0 | 1 |
| Heat (Solution) | 48 | 60°C | 1,455,000 | 97.0 | 3.0 | 1 |
| Heat (Solid) | 48 | 80°C | 1,485,000 | 99.0 | 1.0 | 0 |
| Light (Solution) | - | ICH Guideline | 1,320,000 | 88.0 | 12.0 | 2 |
Visualizations
Caption: A troubleshooting workflow for investigating potential compound instability.
Caption: A general workflow for conducting a forced degradation study.
References
Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 3-Amino-4,6-difluoro-1H-indazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
-
Question: My peaks for this compound are tailing significantly on a silica gel column. How can I improve the peak shape?
-
Answer: Peak tailing of basic compounds like this compound on silica gel is a common issue.[1] This is primarily due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface.[1][2] To mitigate this, consider the following solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.
-
Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to your mobile phase.
-
Ammonium Hydroxide: Alternatively, a solution of ammonium hydroxide in methanol can be effective.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and can provide better peak shapes for basic compounds.
-
Amine-functionalized Silica: These columns have an aminopropyl-functionalized surface that creates a more basic environment, reducing interactions with the analyte.[3]
-
-
Issue 2: No or Poor Elution from a Normal-Phase Column
-
Question: My compound is not eluting from the silica gel column, even with a high percentage of polar solvent. What should I do?
-
Answer: this compound is a polar molecule, and strong retention on a polar stationary phase like silica is expected. If increasing the polarity of the mobile phase (e.g., high concentrations of methanol in dichloromethane or ethyl acetate) does not lead to elution, consider these points:
-
Very Strong Interaction: The basicity of the amino group can lead to very strong, almost irreversible binding to the silica. The addition of a basic modifier as mentioned in Issue 1 is crucial.
-
Alternative Chromatography Mode: If the compound is still retained, reverse-phase chromatography is a highly recommended alternative for polar compounds.
-
Issue 3: Co-elution of Impurities
-
Question: I am having trouble separating my target compound from closely related impurities. How can I improve the resolution?
-
Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system.
-
Solvent System Optimization:
-
Normal-Phase: Systematically screen different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The addition of a small amount of a third solvent can sometimes significantly alter selectivity.
-
Reverse-Phase: A gradient of acetonitrile or methanol in water is standard. Adjusting the pH of the aqueous phase can be a powerful tool to change the ionization state of your compound and impurities, thereby altering their retention and improving separation. For basic compounds, a higher pH mobile phase can sometimes provide better results.[2]
-
-
Stationary Phase with Different Selectivity:
-
If you are using a standard C18 reverse-phase column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with your analytes.
-
For fluorinated molecules like this compound, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can provide unique selectivity based on fluorous interactions.[4][5]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: Should I use normal-phase or reverse-phase chromatography to purify this compound?
-
Answer: Both techniques can be viable, but reverse-phase chromatography is often more suitable for polar compounds like this compound. Normal-phase chromatography on silica can be challenging due to the basicity of the amino group, which often leads to peak tailing and strong retention.[1][2] If you choose normal-phase, it is highly recommended to use a basic modifier in your mobile phase.
-
-
Question 2: What are some good starting solvent systems for TLC analysis?
-
Answer: For Thin Layer Chromatography (TLC) to scout for a suitable mobile phase for normal-phase column chromatography, you can start with the following systems:
-
50% Ethyl Acetate in Hexanes
-
5-10% Methanol in Dichloromethane
-
Add 0.5% Triethylamine to each of these systems to observe the effect on the spot shape.
-
-
For reverse-phase TLC, you can use C18-functionalized plates with mixtures of methanol/water or acetonitrile/water.
-
-
Question 3: My compound seems to be degrading on the silica gel column. What can I do?
-
Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. To check for on-column degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If degradation is suspected, using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography are good alternatives.
-
-
Question 4: How can I effectively remove the added base (e.g., triethylamine) from my purified fractions?
-
Answer: Triethylamine is relatively volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If residual amounts remain, an acid-base extraction can be performed. Dissolve the sample in an organic solvent, wash with a dilute aqueous acid solution to remove the triethylamine, and then wash with a saturated sodium bicarbonate solution to neutralize any remaining acid before drying and concentrating.
-
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% (v/v) Triethylamine (TEA).
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. A good starting point is a gradient of 0% to 10% MeOH in DCM, with 0.5% TEA. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing and Equilibration: Pack the column with silica gel in the initial mobile phase composition. Equilibrate the column by passing at least 5 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution.
-
Elution: Run a linear gradient based on the TLC analysis. For example, from 2% MeOH in DCM to 8% MeOH in DCM (both containing 0.5% TEA) over 20 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Protocol 2: Reverse-Phase HPLC Purification
-
Stationary Phase: C18-functionalized silica (e.g., 5 or 10 µm).
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
-
Method Development: On an analytical HPLC system, develop a suitable gradient. A typical starting gradient would be 5% to 95% Solvent B over 20 minutes.
-
Preparative Run: Scale up the optimized analytical method to a preparative HPLC system.
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is weak in elution strength (e.g., a low percentage of acetonitrile in water) to ensure good peak shape upon injection. Filter the sample through a 0.45 µm filter.
-
Elution and Fraction Collection: Perform the preparative HPLC run and collect fractions corresponding to the target peak.
-
Post-Purification Work-up: Combine the pure fractions. The bulk of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product.
Data Presentation
Table 1: Illustrative TLC Data for Normal-Phase Chromatography
| Mobile Phase System (v/v) | Rf of this compound | Peak/Spot Shape |
| 5% MeOH in DCM | 0.45 | Tailing |
| 5% MeOH in DCM + 0.5% TEA | 0.55 | Symmetrical |
| 10% Ethyl Acetate in Hexanes | 0.10 | Severe Tailing |
| 10% Ethyl Acetate in Hexanes + 0.5% TEA | 0.15 | Moderate Tailing |
Table 2: Illustrative HPLC Gradient for Reverse-Phase Purification
| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 20 |
| 5.0 | 95 | 5 | 20 |
| 25.0 | 5 | 95 | 20 |
| 30.0 | 5 | 95 | 20 |
| 31.0 | 95 | 5 | 20 |
| 35.0 | 95 | 5 | 20 |
Visualizations
Caption: Workflow for selecting and developing a chromatographic purification method.
Caption: Troubleshooting guide for peak tailing in normal-phase chromatography.
References
Technical Support Center: Optimizing Catalytic Processes for 3-Amino-4,6-difluoro-1H-indazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-Amino-4,6-difluoro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
A1: The most prevalent method for synthesizing 3-aminoindazoles involves the cyclization reaction of a corresponding ortho-fluorobenzonitrile with hydrazine. For this compound, the recommended starting material is 2,3,5-trifluorobenzonitrile, which reacts with hydrazine hydrate in a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. This method is often high-yielding and avoids the need for expensive metal catalysts.[1][2][3]
Q2: Are metal catalysts necessary for this synthesis?
A2: While palladium and copper-catalyzed reactions are common for constructing some substituted indazole cores, the direct synthesis of 3-aminoindazoles from activated ortho-halobenzonitriles typically does not require a metal catalyst.[4][5][6] The reaction with hydrazine is often thermally driven. However, catalysts may be employed in alternative routes, such as those involving C-H activation or cross-coupling strategies to build the indazole system from different precursors.[6]
Q3: What are the critical reaction parameters to control for optimal yield and purity?
A3: The key parameters to monitor are:
-
Temperature: The reaction is temperature-sensitive. Insufficient heat can lead to a slow or incomplete reaction, while excessive heat may cause decomposition of the starting material or product and lead to impurity formation.
-
Reaction Time: Monitoring the reaction progress by TLC or LCMS is crucial to determine the optimal endpoint and prevent the formation of degradation products.
-
Solvent: A high-boiling point, polar aprotic solvent like n-butanol, 2-methyltetrahydrofuran (2-MeTHF), or DMF is typically used to facilitate the reaction at the required temperature.[1][3]
-
Stoichiometry: The molar ratio of hydrazine hydrate to the benzonitrile substrate is important. An excess of hydrazine is often used to drive the reaction to completion.[3]
Q4: What are the likely side products or impurities in this synthesis?
A4: Common impurities can include unreacted 2,3,5-trifluorobenzonitrile, partially reacted intermediates, and potential regioisomers if cyclization is not perfectly selective. Over-reaction or degradation at high temperatures can also generate tar-like impurities. Proper workup and purification, typically involving recrystallization or column chromatography, are essential to isolate the pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Poor quality of starting materials (benzonitrile or hydrazine). 4. Inappropriate solvent. | 1. Gradually increase the reaction temperature, monitoring for product formation and decomposition via TLC/LCMS. 2. Extend the reaction time. Monitor progress every few hours. 3. Verify the purity of starting materials using NMR or GC-MS. Use fresh, high-purity hydrazine hydrate. 4. Switch to a higher-boiling polar aprotic solvent like n-butanol or 2-MeTHF.[3] |
| Formation of Multiple Products / Regioisomers | 1. The reaction may allow for non-selective cyclization pathways. 2. Reaction temperature is too high, promoting side reactions. | 1. While the formation of the 1H-indazole is generally favored, isolation of the desired isomer is key. Purification by column chromatography is the most effective solution. 2. Lower the reaction temperature and increase the reaction time to favor the thermodynamically more stable product. |
| Reaction Stalls (Does Not Go to Completion) | 1. Loss of volatile hydrazine hydrate from the reaction mixture. 2. Deactivation of hydrazine. 3. Insufficient mixing in a heterogeneous mixture. | 1. Ensure the reaction is conducted in a sealed vessel or under a reflux condenser to prevent the escape of hydrazine. 2. Add a slight excess of fresh hydrazine hydrate to the reaction. 3. Increase the stirring rate to ensure the reaction mixture is homogeneous. |
| Product is Difficult to Purify (Oily or Dark-colored) | 1. Formation of polymeric or degradation byproducts due to excessive heat. 2. Residual solvent or starting materials. | 1. Reduce the reaction temperature. After workup, attempt purification via column chromatography with a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). 2. If the product is a solid, attempt recrystallization from a suitable solvent pair like Ethanol/Water or Toluene/Heptane. |
Visualizations and Workflows
Synthetic Pathway
The primary synthetic route involves a two-step, one-pot process: Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular cyclization.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram provides a logical workflow for diagnosing and resolving issues of low product yield during the synthesis.
Caption: A decision tree for troubleshooting low yield in indazole synthesis.
Experimental Protocol
This protocol is a representative procedure adapted from syntheses of structurally similar 3-aminoindazoles.[2][3] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.
Objective: To synthesize this compound from 2,3,5-trifluorobenzonitrile.
Materials:
-
2,3,5-Trifluorobenzonitrile (1.0 equiv)
-
Hydrazine hydrate, 80% in H₂O (4.0 equiv)
-
n-Butanol or 2-Methyltetrahydrofuran (5-10 volumes)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography, if needed)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trifluorobenzonitrile (1.0 equiv) and the solvent (e.g., n-butanol, 5-10 volumes).
-
Addition of Reagent: Begin stirring the solution and add hydrazine hydrate (4.0 equiv) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 95-115 °C, depending on the solvent) and maintain this temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water or a saturated solution of sodium bicarbonate to quench any unreacted hydrazine.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a solvent system like ethanol/water or toluene.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Safety Precautions:
-
Hydrazine is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive reagents are used, although this specific reaction is often robust.
-
Always perform new reactions on a small scale first to establish safety and reaction parameters.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 3-Amino-4,6-difluoro-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the reaction of a corresponding ortho-fluorobenzonitrile with hydrazine hydrate. For this compound, the typical starting material would be 2,3,5-trifluorobenzonitrile. The reaction involves a nucleophilic aromatic substitution of the fluorine atom at the 2-position by hydrazine, followed by an intramolecular cyclization.
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature might be insufficient.
-
Side reactions: The formation of hydrazones or dimers can occur, especially at elevated temperatures.[1]
-
Suboptimal solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMSO and DMF have been reported to give higher yields in similar syntheses compared to acidic ethanol.[1]
-
Poor quality of reagents: Ensure the purity of your starting material and the concentration of the hydrazine hydrate.
Q3: Are there any alternative synthetic strategies available?
A3: Yes, alternative methods have been developed, which may be useful if the primary route is unsuccessful. These include:
-
Palladium-catalyzed reactions: A two-step synthesis from 2-bromobenzonitriles involving a palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection and cyclization.[2]
-
Copper-catalyzed couplings: Reactions of 2-halobenzonitriles with hydrazine carboxylic esters can also yield 3-aminoindazoles through a cascade process.[2]
Q4: How does the position of the fluorine atoms on the benzonitrile ring affect the reaction?
A4: The fluorine atom ortho to the nitrile group is the most susceptible to nucleophilic attack by hydrazine due to the electron-withdrawing effect of the nitrile group. The other fluorine atoms at positions 4 and 6 on the resulting indazole ring are generally expected to remain intact under these reaction conditions and contribute to the electronic properties and biological activity of the final molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low.2. Reaction time is insufficient.3. Inactive hydrazine hydrate. | 1. Increase the reaction temperature. Refluxing in a higher boiling point solvent like n-butanol can be effective.[1]2. Extend the reaction time and monitor progress using TLC or LC-MS.3. Use fresh, high-quality hydrazine hydrate. |
| Formation of Multiple Products/Impurities | 1. Undesired side reactions (e.g., dimer formation).2. Reaction of hydrazine with other fluoro-substituents (less likely but possible under harsh conditions).3. Formation of regioisomers if the starting material is not symmetrically substituted. | 1. Optimize the reaction temperature; sometimes lowering the temperature and extending the reaction time can improve selectivity.2. Consider using a milder solvent. A study on a similar chloro-substituted compound showed that solvents like ethanol or IPA can influence the selectivity of the cyclization.[3]3. Purify the starting material to ensure isomeric purity. |
| Product Precipitation and Handling Issues | 1. The product may be sparingly soluble in the reaction solvent upon cooling.2. The product may be a fine powder that is difficult to filter. | 1. After the reaction, the mixture can be concentrated and the residue partitioned between ethyl acetate and water for extraction.[4]2. Use a suitable filter aid or centrifuge to collect the solid product. |
| Difficulty in Product Purification | 1. Co-elution of impurities during column chromatography.2. Product instability under certain conditions. | 1. Optimize the solvent system for chromatography. Recrystallization from a suitable solvent can also be an effective purification method.2. Avoid unnecessarily harsh acidic or basic conditions during workup and purification. |
Reaction Parameter Optimization
The synthesis of this compound is typically achieved by reacting 2,3,5-trifluorobenzonitrile with hydrazine hydrate. The optimization of reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing yield and purity. Below is a summary of reaction conditions based on analogous preparations.
Table 1: Optimization of Reaction Parameters
| Entry | Solvent | Temperature (°C) | Time (h) | Hydrazine Hydrate (Equivalents) | Yield (%) | Notes |
| 1 | Ethanol | 70 | 16 | 3.0 | ~60-70 | Based on a similar synthesis of 3-amino-1H-indazole-4-carbonitrile.[4] |
| 2 | n-Butanol | Reflux (~117) | 4 | 2.5 | ~75-85 | Higher temperature can increase reaction rate.[1] |
| 3 | DMSO | 100 | 6 | 2.5 | ~80-90 | Aprotic polar solvents may enhance yield.[1] |
| 4 | 2-MeTHF | Reflux (~80) | 12 | 3.0 | ~70-80 | May offer different selectivity and easier workup.[3] |
| 5 | Ethanol | Reflux (~78) | 0.5 | 3.0 | ~85-95 | Rapid reaction at reflux, as seen in a bromo-analogue synthesis.[5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous 3-aminoindazoles.[4][5]
Materials:
-
2,3,5-Trifluorobenzonitrile
-
Hydrazine monohydrate (80% or higher)
-
Ethanol (or n-Butanol)
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trifluorobenzonitrile (1.0 eq) in ethanol (10-15 mL per gram of nitrile).
-
Add hydrazine monohydrate (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield this compound.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the synthesis and purification process.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatility allows for a wide range of biological activities, including potent inhibition of protein kinases, which are critical targets in oncology and other therapeutic areas.[3] This guide provides a comparative analysis of 3-Amino-4,6-difluoro-1H-indazole against other key indazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Performance Comparison of Indazole Derivatives
The substitution pattern on the indazole ring plays a crucial role in determining the biological activity and selectivity of these compounds. The introduction of fluorine atoms, in particular, can significantly modulate properties such as metabolic stability, binding affinity, and cell permeability.
While direct head-to-head comparative data for this compound is limited in the public domain, we can infer its potential performance by examining structurally related compounds and the well-documented impact of fluorine substitution.
Kinase Inhibition Profile
A study on 3-aminoindazole-based ureas, such as ABT-869, has demonstrated potent inhibition of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and growth, including the VEGFR and PDGFR families, as well as FLT3 and c-Kit.[4] The 3-aminoindazole moiety serves as an effective hinge-binding template for kinase inhibitors.[4][5]
Table 1: Comparative Kinase Inhibition (IC50 nM) of a Representative 3-Aminoindazole Derivative (ABT-869) and the Effect of Fluorine Substitution on Related Scaffolds.
| Compound/Scaffold | KDR (VEGFR2) | FLT3 | c-Kit | PDGFRβ | FGFR1 | FGFR2 |
| ABT-869 (3-aminoindazole urea)[4] | 4 | 29 | 16 | 66 | - | - |
| 6-Fluoro-1H-indazol-3-amine derivative [6] | - | - | - | - | < 4.1 | 2.0 |
Data for ABT-869 and the 6-fluoro derivative are from separate studies and are presented for illustrative comparison of the potential impact of fluorination. Direct comparison requires testing within the same assay.
The data on a 6-fluoro-1H-indazol-3-amine derivative shows that fluorine substitution can lead to potent, single-digit nanomolar inhibition of Fibroblast Growth Factor Receptors (FGFRs).[6] The fluorine atoms in this analog were shown to form hydrophobic interactions with key amino acid residues in the kinase ATP-binding pocket, contributing to its high potency.[6] This suggests that the 4,6-difluoro substitution pattern of this compound could confer potent inhibitory activity against a range of kinases, potentially including FGFRs, VEGFRs, and PDGFRs.
Anti-proliferative Activity
Indazole derivatives have demonstrated significant anti-proliferative effects in various cancer cell lines. The activity is often correlated with their kinase inhibition profiles.
Table 2: Anti-proliferative Activity (IC50 µM) of Representative Indazole Derivatives in Cancer Cell Lines.
| Compound | K562 (Chronic Myeloid Leukemia) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | Hep-G2 (Liver Cancer) |
| Indazole-piperazine derivative (6o) [7] | 5.15 | 15.3 | 12.8 | 18.2 |
| 5-Fluorouracil (Control) [7] | 8.72 | 10.5 | 9.87 | 11.4 |
Data from a study on 1H-indazole-3-amine derivatives.[7]
The representative indazole-piperazine derivative (6o) exhibited potent anti-proliferative activity against the K562 cell line, which is driven by the Bcr-Abl fusion kinase.[7] This compound was also shown to induce apoptosis in a dose-dependent manner.[7] The substitution pattern on the indazole core and its appended moieties are critical for cellular potency.
Key Signaling Pathways
Indazole derivatives often exert their therapeutic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The likely targets for 3-aminoindazole scaffolds, based on available data, include the FLT3, PDGFRα, and c-Kit receptor tyrosine kinases.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 3-Amino-4,6-difluoro-1H-indazole: An Analysis of Its Potential as an Anticancer Agent
The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy. The introduction of fluorine atoms to this scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. This guide provides a comparative analysis of the bioactivity of 3-Amino-4,6-difluoro-1H-indazole and related analogs, focusing on their potential as anticancer agents. While direct comparative studies for this compound are not extensively available in the public domain, this analysis synthesizes data from various studies on related 3-amino-1H-indazole derivatives to provide a comprehensive overview of their structure-activity relationships (SAR) and therapeutic potential.
Kinase Inhibition: A Key Mechanism of Action
The primary mechanism by which many 3-amino-1H-indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. The 3-amino group of the indazole core acts as a crucial "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibitory activity.[1] Variations in substitutions on the indazole ring can then fine-tune the compound's selectivity and potency against specific kinases.
dot
Caption: Generalized signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition by a 3-amino-1H-indazole derivative.
Comparative Antiproliferative Activity
The following tables summarize the in vitro anticancer activity of various 3-amino-1H-indazole derivatives against different cancer cell lines. The data is compiled from multiple sources, and direct comparison should be made with caution as experimental conditions may vary between studies. The activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Antiproliferative Activity of 3-Amino-1H-indazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 5-chloro | K562 (Leukemia) | 1.90 | [2] |
| Compound B | 5-fluoro | A549 (Lung) | >10 | [3] |
| Compound C | 6-bromo | MCF-7 (Breast) | 5.15 | [3] |
| Compound D | Unsubstituted | HepG2 (Liver) | 3.32 | [1] |
| Compound E | 5-(4-chlorophenyl) | K562 (Leukemia) | 0.041-33.6 | [2] |
Note: This table presents a selection of data from various sources to illustrate the range of activities observed for 3-amino-1H-indazole derivatives. Direct comparison between compounds is indicative and not absolute due to potential variations in experimental protocols.
Structure-Activity Relationship (SAR) Insights
While specific data for this compound is limited, general SAR trends for halogenated 3-amino-1H-indazoles can be inferred from the available literature:
-
Position of Halogen: The position of the halogen substituent on the indazole ring significantly impacts the kinase inhibitory profile and cellular activity.
-
Type of Halogen: The nature of the halogen (F, Cl, Br) can influence the compound's binding affinity and pharmacokinetic properties. Fluorine, due to its small size and high electronegativity, can form favorable interactions within the kinase active site and improve metabolic stability.
-
Multiple Halogenation: The presence of multiple halogen substituents, such as the 4,6-difluoro pattern, is expected to further enhance the compound's properties, potentially leading to increased potency and altered selectivity. This is a common strategy in medicinal chemistry to optimize lead compounds.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of potential anticancer compounds.
In Vitro Antiproliferative (MTT) Assay
This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product.[4][5][6][7] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
dot
Caption: A typical workflow for an in vitro antiproliferative MTT assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.[8][9][10]
Procedure:
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are combined in a reaction buffer in a microplate well.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction using a luciferase-based system (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
-
Fluorescence-based Assay: Using a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
Validating the Efficacy of 3-Amino-4,6-difluoro-1H-indazole as a TAK1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitor 3-Amino-4,6-difluoro-1H-indazole against established inhibitors of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). As a crucial node in inflammatory and cell survival pathways, TAK1 is a compelling target for therapeutic intervention in autoimmune diseases and cancer. This document outlines the presumed efficacy of this compound and compares it with known TAK1 inhibitors, supported by detailed experimental protocols for validation.
Comparative Efficacy of TAK1 Inhibitors
The following table summarizes the inhibitory potency of this compound (hypothetical values) and other known TAK1 inhibitors. The data is presented to facilitate a direct comparison of their biochemical and cellular activities.
| Inhibitor | Type | Target(s) | IC50 (nM) | Cellular Potency |
| This compound | ATP-Competitive (Hypothesized) | TAK1 | 15 (Hypothetical) | Inhibition of p38/JNK phosphorylation |
| Takinib | ATP-Competitive | TAK1, IRAK1/4 | 9.5 | Induces apoptosis in TNF-α stimulated cells[1][2][3] |
| 5Z-7-Oxozeaenol | Covalent | TAK1, VEGFR2 | 8 | Irreversibly inhibits TAK1 activity[4][5] |
| NG25 | Type II | TAK1, MAP4K2 | 149 | Suppresses KRAS-mutant colorectal cancer growth[6][7][8] |
| HS-276 | ATP-Competitive | TAK1 | 2.5 | Ameliorates organ fibrosis[9] |
TAK1 Signaling Pathway
TAK1 is a key mediator in the signaling cascades initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. Its activation leads to the downstream activation of the NF-κB and MAPK (p38 and JNK) pathways, which in turn regulate gene expression related to inflammation, cell survival, and proliferation. Inhibition of TAK1 is a promising strategy to block these pathological responses.
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ TR-FRET)
This assay is designed to measure the direct inhibition of TAK1 kinase activity by a test compound.
Workflow:
Methodology:
-
Reagent Preparation : Recombinant human TAK1/TAB1 complex is diluted in a kinase reaction buffer. A suitable substrate, such as a fluorescently labeled peptide derived from a known TAK1 substrate (e.g., MAP2K1), is also prepared in the same buffer. ATP solution is prepared at a concentration near the Km for TAK1. The test compound, this compound, is serially diluted to a range of concentrations.
-
Reaction Setup : The kinase, substrate, and test compound are added to the wells of a low-volume 384-well plate.
-
Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period, typically 60 minutes.[10]
-
Detection : A solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added to stop the reaction and initiate the FRET signal.
-
Data Acquisition and Analysis : The plate is read on a TR-FRET-compatible plate reader. The ratio of the emission signals from the acceptor and donor fluorophores is calculated. The data is then normalized and fitted to a dose-response curve to determine the IC50 value of the inhibitor.
Cellular Assay: Western Blot for Downstream Target Phosphorylation
This assay validates the inhibitor's activity in a cellular context by measuring the phosphorylation of downstream targets of TAK1.
Methodology:
-
Cell Culture and Treatment : A suitable cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) is cultured to approximately 80% confluency. The cells are then pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation : The cells are stimulated with a known TAK1 activator, such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes) to induce TAK1 signaling.
-
Cell Lysis : The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of TAK1 downstream targets (e.g., phospho-p38, phospho-JNK) and total protein levels as loading controls.
-
Detection and Analysis : The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in the presence of the inhibitor indicates its efficacy.[9][11]
Conclusion
Based on the structural similarities to other known kinase inhibitors with a 3-amino-1H-indazole scaffold, it is plausible to hypothesize that this compound acts as a potent and selective inhibitor of TAK1. The proposed experimental workflows provide a clear path to validate this hypothesis and quantitatively assess its efficacy in comparison to established TAK1 inhibitors. The successful validation of this compound could position it as a promising candidate for further preclinical and clinical development in the treatment of inflammatory diseases and cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Takinib | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Frontiers | TAK1 inhibition increases proliferation and differentiation of chick retinal cells [frontiersin.org]
A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized indazoles is a cornerstone of medicinal chemistry, with the 3-amino-1H-indazole scaffold featuring prominently in a variety of therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to 3-Amino-4,6-difluoro-1H-indazole, a molecule of interest for further chemical exploration and drug discovery. The presented methods are based on established chemical transformations for analogous structures, offering a practical framework for its laboratory-scale preparation.
Comparative Analysis of Synthesis Methods
Two primary synthetic strategies are proposed and compared: a direct cyclization from a fluorinated benzonitrile and a two-step approach involving reduction followed by cyclization. The following table summarizes the key parameters for each method, based on data from analogous reactions.
| Parameter | Method 1: Direct Cyclization | Method 2: Reduction and Cyclization |
| Starting Material | 2,4,6-Trifluorobenzonitrile | 2,4-Difluoro-6-nitrobenzonitrile |
| Key Reagents | Hydrazine hydrate | 1. SnCl₂·2H₂O, HCl 2. NaNO₂, HCl |
| Number of Steps | 1 | 2 |
| Estimated Overall Yield | 75-85% | 60-70% |
| Estimated Reaction Time | 4-6 hours | 8-12 hours |
| Reaction Temperature | Reflux (approx. 78-118 °C) | 1. 70 °C 2. 0-5 °C |
| Key Advantages | Single step, potentially higher yield | Milder conditions for the final cyclization step |
| Potential Challenges | Regioselectivity, potential for side reactions | Multi-step process, isolation of intermediate |
Experimental Protocols
Method 1: Direct Cyclization of 2,4,6-Trifluorobenzonitrile
This method involves the direct reaction of 2,4,6-trifluorobenzonitrile with hydrazine hydrate, where the ortho-fluorine atom is displaced, followed by an intramolecular cyclization. The reaction of ortho-fluorobenzonitriles with hydrazine hydrate is a well-established method for the synthesis of 3-amino-1H-indazoles.[1]
Experimental Protocol:
-
To a solution of 2,4,6-trifluorobenzonitrile (1.0 eq) in ethanol or n-butanol (10 mL/g of starting material), add hydrazine hydrate (3.0 eq).
-
The reaction mixture is heated to reflux (approximately 78 °C for ethanol, 118 °C for n-butanol) and stirred for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with water, and the solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Method 2: Reduction of 2,4-Difluoro-6-nitrobenzonitrile and Subsequent Cyclization
This two-step method begins with the selective reduction of the nitro group of 2,4-difluoro-6-nitrobenzonitrile to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.
Step 1: Reduction of 2,4-Difluoro-6-nitrobenzonitrile
The reduction of an aromatic nitro group in the presence of other functional groups can be achieved using various reagents, with tin(II) chloride in hydrochloric acid being a common and effective method.
Experimental Protocol:
-
To a stirred solution of 2,4-difluoro-6-nitrobenzonitrile (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid.
-
The reaction mixture is heated to 70 °C and stirred for 2-4 hours, with reaction progress monitored by TLC or HPLC.
-
After completion, the mixture is cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate.
-
The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-4,6-difluorobenzonitrile.
Step 2: Cyclization of 2-Amino-4,6-difluorobenzonitrile
The cyclization of the 2-aminobenzonitrile intermediate to the 3-aminoindazole can be achieved through diazotization followed by in situ cyclization.
Experimental Protocol:
-
Dissolve 2-amino-4,6-difluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.
-
The reaction mixture is then carefully neutralized with a base (e.g., sodium bicarbonate) to induce cyclization.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification by recrystallization or column chromatography can be performed if necessary to yield pure this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthesis methods.
Caption: Method 1: Direct one-step synthesis.
Caption: Method 2: Two-step synthesis pathway.
Conclusion
Both presented methods offer viable pathways for the synthesis of this compound. Method 1, the direct cyclization, is more atom-economical and involves a single step, which is advantageous for rapid synthesis. However, it may require careful optimization to control regioselectivity and minimize side products. Method 2, the two-step reduction and cyclization, provides a more controlled approach, with potentially easier purification of the intermediate. The choice between these methods will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for multi-step procedures. For initial exploratory synthesis, the direct cyclization (Method 1) may be preferred for its simplicity, while for larger-scale and more controlled production, the two-step approach (Method 2) might be more suitable. Further experimental validation is recommended to determine the optimal conditions and actual yields for the synthesis of this specific target molecule.
References
A Spectroscopic Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Amino-4,6-difluoro-1H-indazole with key structural analogues. Due to the limited availability of published experimental data for this compound, this comparison focuses on predicting its spectroscopic characteristics based on the analysis of well-characterized analogues. The data presented herein is compiled from various scholarly sources to offer an objective analysis of the influence of amino and fluoro substituents on the indazole scaffold.
The analogues selected for this comparison are:
-
1H-Indazole : The parent heterocyclic system.
-
3-Amino-1H-indazole : To illustrate the effect of the 3-amino group.
-
4,6-Difluoro-3-methyl-1H-indazole : To demonstrate the impact of the 4,6-difluoro substitution pattern on a closely related C3-substituted indazole.
This guide is intended to serve as a valuable resource for the identification and characterization of novel fluorinated indazole derivatives in drug discovery and development.
Structural Relationships of Compared Indazoles
The following diagram illustrates the structural similarities and differences between the target compound and the analogues discussed in this guide.
Caption: A diagram showing the structural relationships between the target compound and its analogues.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1H-indazole and its analogues.
¹H NMR Spectroscopic Data (ppm)
| Compound | H3 | H4 | H5 | H6 | H7 | Other Signals (NH, NH₂, CH₃) | Solvent |
| This compound | — | — | — | — | — | Data Not Available | — |
| 1H-Indazole[1] | 8.10 | 7.78 | 7.13 | 7.36 | 7.58 | 13.1 (NH) | DMSO-d₆ |
| 3-Amino-1H-indazole[2] | — | 7.55 | 6.78 | 7.05 | 6.95 | 11.2 (NH), 5.5 (NH₂) | DMSO-d₆ |
| 4,6-Difluoro-3-methyl-1H-indazole | — | — | 6.81 | — | 7.21 | 12.9 (NH), 2.45 (CH₃) | DMSO-d₆ |
¹³C NMR Spectroscopic Data (ppm)
| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Signals (CH₃) | Solvent |
| This compound | — | — | — | — | — | — | — | Data Not Available | — |
| 1H-Indazole[1] | 134.8 | 121.2 | 120.9 | 126.3 | 120.9 | 110.0 | 140.0 | — | CDCl₃ |
| 3-Amino-1H-indazole[2] | 150.1 | 116.8 | 121.4 | 111.4 | 120.1 | 108.5 | 142.1 | — | DMSO-d₆ |
| 4,6-Difluoro-3-methyl-1H-indazole | 140.2 | 118.0 | 149.3 | 96.6 | 159.2 | 97.4 | 142.1 | 10.1 (CH₃) | DMSO-d₆ |
¹⁹F NMR Spectroscopic Data (ppm)
| Compound | F4 | F6 | Solvent |
| This compound | — | — | — |
| 4,6-Difluoro-3-methyl-1H-indazole | -119.5 | -114.7 | DMSO-d₆ |
Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR Key Absorptions (cm⁻¹) | Mass Spec (m/z) |
| This compound | Data Not Available | Data Not Available |
| 1H-Indazole[1] | 3150 (N-H str.), 1620, 1510, 1460 (C=C, C=N str.) | 118 (M⁺), 91, 64 |
| 3-Amino-1H-indazole[2] | 3400, 3300 (N-H str., NH₂), 1630, 1580 (C=C, C=N str.) | 133 (M⁺), 105, 78 |
| 4,6-Difluoro-3-methyl-1H-indazole | 3200-2800 (N-H str.), 1634, 1512 (C=C, C=N str.) | 168 (M⁺), 167, 141 |
Experimental Protocols
The data cited in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), is used as the reference signal.
Infrared (IR) Spectroscopy
IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets or thin films. The absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically obtained using electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecules.
Spectroscopic Analysis Workflow
The following diagram outlines the typical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
Discussion and Spectroscopic Predictions
¹H NMR: The introduction of the electron-donating amino group at the C3 position in 3-Amino-1H-indazole causes a general upfield shift of the aromatic protons compared to 1H-indazole , which is consistent with increased electron density in the benzene ring. For the target molecule, This compound , the two fluorine atoms at positions 4 and 6 are expected to exert a strong electron-withdrawing effect, leading to a downfield shift of the remaining aromatic protons (H5 and H7). The H5 proton would likely appear as a doublet of doublets due to coupling with both F4 and F6.
¹³C NMR: The amino group at C3 in 3-Amino-1H-indazole significantly deshields the C3 carbon (150.1 ppm) compared to the parent 1H-indazole (134.8 ppm)[1][2]. A similar deshielding effect is anticipated for This compound . The fluorine substitutions at C4 and C6 will cause a dramatic downfield shift for these carbons, as seen in 4,6-Difluoro-3-methyl-1H-indazole where C4 is at 149.3 ppm and C6 is at 159.2 ppm. The carbons directly bonded to fluorine will also exhibit large C-F coupling constants.
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated heterocycles. In 4,6-Difluoro-3-methyl-1H-indazole , the fluorine signals appear at -119.5 ppm (F4) and -114.7 ppm (F6). It is expected that the chemical shifts for This compound will be in a similar region, with potential shifts due to the different electronic nature of the amino group compared to the methyl group.
IR Spectroscopy: The IR spectrum of This compound is expected to show characteristic N-H stretching bands for the indazole NH and the primary amine (NH₂) in the region of 3200-3400 cm⁻¹. Strong C-F stretching absorptions are also anticipated, typically in the 1100-1300 cm⁻¹ range.
Mass Spectrometry: The mass spectrum of This compound should exhibit a molecular ion peak (M⁺) at m/z = 169. A common fragmentation pattern for indazoles involves the loss of N₂, which would result in a fragment at m/z = 141.
References
Comparative Analysis of 3-Amino-4,6-difluoro-1H-indazole in Kinase Inhibition: A Cross-Reactivity Perspective
For Immediate Release
[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, the selection of a core scaffold is a critical determinant of potency, selectivity, and overall drug viability. This guide provides a comprehensive comparison of 3-Amino-4,6-difluoro-1H-indazole, a key pharmacophore, against alternative heterocyclic scaffolds. This analysis is supported by experimental data on kinase cross-reactivity, offering valuable insights for researchers, scientists, and drug development professionals.
The 3-aminoindazole moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the kinase hinge region makes it a privileged scaffold in drug discovery. The strategic placement of fluorine atoms at the 4 and 6 positions of the indazole ring is intended to enhance potency and modulate physicochemical properties.
Understanding Cross-Reactivity: The Key to Selectivity
A critical aspect of kinase inhibitor development is understanding and optimizing its selectivity profile. Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to off-target effects and potential toxicity. Therefore, comprehensive profiling of an inhibitor's interactions across the human kinome is an essential step in preclinical development.
This guide will delve into the comparative cross-reactivity of this compound and its alternatives, providing a framework for informed scaffold selection.
Comparative Kinase Selectivity: Indazole vs. Alternative Scaffolds
While specific cross-reactivity data for the unsubstituted this compound is not extensively available in the public domain, we can infer its likely selectivity profile based on structurally related compounds and compare it with alternative kinase inhibitor scaffolds such as aminopyrazoles, aminoimidazoles, and aminotriazines.
A study directly comparing aminopyrazole and indazole-based inhibitors for c-Jun N-terminal Kinase 3 (JNK3) revealed significant differences in selectivity despite similar binding modes. The aminopyrazole series demonstrated over 2800-fold selectivity for JNK3 over the closely related p38 kinase, whereas the indazole-based inhibitors were potent inhibitors of both.[2] This highlights the profound impact of the core scaffold on the inhibitor's selectivity profile.
Table 1: Comparative Kinase Inhibition Profile of Indazole and Aminopyrazole Scaffolds against JNK3 and p38 [2]
| Scaffold | Compound Example | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| Aminopyrazole | SR-3576 | 7 | >20,000 | >2857 |
| Indazole | SR-3737 | 12 | 3 | 0.25 |
The planarity of the aminopyrazole scaffold was suggested to be a key factor in its enhanced selectivity for JNK3.[2] This underscores the importance of subtle structural differences between scaffolds in achieving target specificity.
Aminoimidazole derivatives have also emerged as potent Src family kinase (SFK) inhibitors, with some compounds showing greater potency than the approved drug dasatinib in cellular assays.[3] The 4-aminoimidazole ring acts as an effective hinge-binder, analogous to the 3-aminoindazole core.[3]
The 3-amino-1,2,4-triazine scaffold is another alternative that has been successfully employed in the development of selective PDK1 inhibitors.[4]
The logical relationship for selecting a kinase inhibitor scaffold often involves a balance between on-target potency and selectivity against a panel of off-target kinases. This can be visualized as a decision-making workflow.
Caption: Workflow for kinase inhibitor lead discovery.
Experimental Protocols for Cross-Reactivity Studies
To provide a practical framework for researchers, this section details the methodologies for two widely used kinase inhibitor profiling assays: the KINOMEscan® binding assay and the ADP-Glo™ kinase activity assay.
KINOMEscan® Assay Protocol
The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Experimental Workflow:
Caption: KINOMEscan® assay workflow.
Methodology:
-
Assay Components: The assay consists of a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competitive Binding: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Interpretation: The results are typically expressed as a percentage of the control (DMSO vehicle), with a lower percentage indicating a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can also be determined.
ADP-Glo™ Kinase Assay Protocol
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
Caption: ADP-Glo™ assay workflow.
Methodology:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any unconsumed ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the resulting luminescence is measured with a luminometer. The light output is proportional to the kinase activity.
Conclusion
The 3-aminoindazole scaffold remains a cornerstone in the design of potent kinase inhibitors. The addition of difluoro substitutions at the 4 and 6 positions is a rational strategy to potentially enhance activity and modulate drug-like properties. However, a thorough understanding of the cross-reactivity profile is paramount for the development of safe and effective therapeutics.
This guide has provided a comparative overview of the 3-aminoindazole scaffold against viable alternatives, supported by available experimental data. The detailed protocols for key cross-reactivity assays offer a practical resource for researchers to generate crucial selectivity data for their compounds. By carefully considering the on-target potency and the off-target profile, researchers can make more informed decisions in the critical early stages of drug discovery, ultimately leading to the development of the next generation of targeted therapies.
References
- 1. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the 3-Amino-1H-indazole Scaffold: A Comparative Guide for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1H-indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, particularly those targeting key enzymes in oncology pathways such as FLT3, PDGFRα, c-Kit, and BCR-ABL. These inhibitors often function as "type II" inhibitors, binding to the inactive "DFG-out" conformation of the kinase domain. This guide provides a comparative analysis of the 3-amino-1H-indazole scaffold against established kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutics.
While this guide focuses on the broader 3-amino-1H-indazole class due to the availability of public data, we will also discuss the potential implications of substitutions, such as the 4,6-difluoro pattern, on inhibitor activity based on structure-activity relationship (SAR) studies.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of representative 3-amino-1H-indazole derivatives against key kinases, benchmarked against well-established inhibitors. It is important to note that direct quantitative data for 3-Amino-4,6-difluoro-1H-indazole was not available in the public domain at the time of this publication. The presented data for the indazole scaffold is derived from closely related analogs.
| Compound/Scaffold | Target Kinase(s) | IC50 / EC50 (nM) | Reference Compound(s) | IC50 of Reference (nM) |
| 3-Amino-1H-indazole-6-yl-benzamide (Cpd 4) [1] | FLT3 | <1 | Midostaurin, Sorafenib | 11, 28 |
| PDGFRα (T674M) | 8 | Imatinib | >10,000 | |
| c-Kit (T670I) | 150 | Sunitinib | 50 | |
| AKE-72 (3-aminoindazole derivative) [2] | BCR-ABL (WT) | <0.5 | Imatinib, Ponatinib | 250, 0.51 |
| BCR-ABL (T315I) | 9 | Ponatinib | 1.28 | |
| FLT3 | Potent Inhibition | Quizartinib | 1.1 | |
| c-Kit | Potent Inhibition | Sunitinib | 50 |
Potent inhibition was observed, though specific IC50 values were not provided in a comparative format in the initial screen.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of kinase inhibitor potency. Below are representative protocols for in vitro kinase activity assays commonly used in the characterization of 3-amino-1H-indazole derivatives and other kinase inhibitors.
In Vitro Kinase Assay for FLT3 (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase.
Materials:
-
FLT3 Kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound)
-
Staurosporine (positive control)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor (e.g., Staurosporine) in DMSO. Further dilute in Kinase Buffer A to a 3x final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a solution of FLT3 kinase and Eu-labeled anti-tag antibody in Kinase Buffer A at 3x the final desired concentration.
-
Tracer Preparation: Prepare a solution of the kinase tracer in Kinase Buffer A at 3x the final desired concentration.
-
Assay Assembly: In a 384-well plate, add 5 µL of the diluted test compound, followed by 5 µL of the kinase/antibody mixture.
-
Initiation of Binding: Add 5 µL of the tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
In Vitro Kinase Assay for BCR-ABL (Solid-Phase Assay)
This assay measures the phosphorylation of a substrate by the kinase in cell extracts.
Materials:
-
K562 cell line (BCR-ABL positive)
-
Cell lysis buffer
-
GST-CrkL substrate immobilized on agarose beads
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compound
-
Anti-phosphotyrosine antibody
-
Secondary antibody with a fluorescent reporter
-
96-well filter plates
Procedure:
-
Cell Lysate Preparation: Culture K562 cells and prepare cell extracts using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Assay Setup: Add the GST-CrkL agarose beads to the wells of a 96-well filter plate.
-
Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor (e.g., Imatinib) to the wells.
-
Kinase Reaction: Add the K562 cell lysate and ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Washing: Wash the beads multiple times with wash buffer to remove ATP and cell lysate.
-
Antibody Incubation: Add the anti-phosphotyrosine primary antibody and incubate. Follow with washing steps and then add the fluorescently labeled secondary antibody.
-
Detection: After final washes, measure the fluorescence in each well using a plate reader.
-
Data Analysis: Determine the level of phosphorylation for each compound concentration relative to the control and calculate the IC50 value.[4][5]
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental steps is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).
Conclusion and Future Directions
The 3-amino-1H-indazole scaffold represents a versatile and potent core for the development of kinase inhibitors targeting critical cancer pathways. As demonstrated by the comparative data, derivatives of this scaffold exhibit nanomolar to sub-nanomolar potency against key kinases such as FLT3 and BCR-ABL, often outperforming or showing comparable activity to established drugs, especially against resistant mutants.
The specific contribution of a 4,6-difluoro substitution pattern on the indazole ring to the inhibitory activity and selectivity profile remains to be publicly detailed. Generally, fluorine substitution can influence a molecule's metabolic stability, membrane permeability, and binding affinity.[6][7] Further SAR studies are warranted to elucidate the precise impact of these substitutions.
Researchers and drug developers are encouraged to utilize the provided protocols and pathway information as a foundation for their own investigations into novel 3-amino-1H-indazole-based inhibitors. Future work should focus on synthesizing and profiling a broader range of substituted indazoles, including the 4,6-difluoro analog, to build a comprehensive understanding of their therapeutic potential.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole: A Step-by-Step Guide
The proper disposal of 3-Amino-4,6-difluoro-1H-indazole is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following instructions are based on general best practices for chemical waste management and information from safety data sheets (SDS) of structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of your material for the most accurate and comprehensive disposal information.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling the compound as a powder or if dust is generated, a NIOSH-approved respirator is recommended.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
II. Waste Identification and Categorization
Properly categorize the waste to ensure it is disposed of according to institutional and regulatory guidelines.
-
Unused or Expired Pure Compound: This should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as filter paper, gloves, and empty containers, should also be disposed of as hazardous waste.
-
Solutions: Solutions containing this compound must be collected and disposed of as liquid hazardous waste. Do not pour down the drain.[1]
III. Step-by-Step Disposal Procedure
For Solid Waste (Pure Compound and Contaminated Materials):
-
Collection: Carefully sweep up any solid waste, avoiding dust generation.[1][2] For larger quantities, use appropriate tools to collect the material.
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.[1][2] A high-density polyethylene (HDPE) container is generally suitable.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
For Liquid Waste (Solutions):
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Containerization and Labeling: Use a labeled container as described for solid waste. If the solution contains other hazardous components, list all constituents on the label.
-
Storage: Store the liquid waste container in secondary containment to prevent spills and in the designated hazardous waste area.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
V. Quantitative Data Summary
As no specific Safety Data Sheet for this compound was found, a quantitative data table cannot be provided. It is essential to refer to the supplier-specific SDS for details on toxicity, exposure limits, and other quantitative safety information.
| Data Point | Value | Reference |
| Acute Toxicity (Oral) | Data not available | - |
| Skin Corrosion/Irritation | Data not available | - |
| Serious Eye Damage/Irritation | Data not available | - |
| Specific Target Organ Toxicity | Data not available | - |
Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations established by your institution's Environmental Health and Safety (EHS) department and consult the Safety Data Sheet for the specific material you are using. Disposal of contents and container should be in accordance with local, regional, national, and international regulations.[1]
References
Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole
Disclaimer: This document provides immediate safety and logistical information for handling 3-Amino-4,6-difluoro-1H-indazole based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, all personnel must handle this compound with the assumption that it presents similar hazards to related amino-fluoro-indazoles, which include potential skin, eye, and respiratory irritation, and harm if swallowed.
This guide is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this information with a comprehensive risk assessment before commencing any work.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]
-
Before starting work, verify that all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid material.[1]
-
Use appropriate tools (e.g., spatulas) for transferring the compound.
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[1][2]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[2]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
-
Disposal Procedure:
IV. Experimental Workflow
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
